4-Chloro-2-methyl-3-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOKEODPIKBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560397 | |
| Record name | 4-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-35-1 | |
| Record name | 4-Chloro-2-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine
CAS Number: 23056-35-1
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-3-nitropyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and reactions, and illustrates its role in relevant biological pathways.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₂.[1][2] Its structure, featuring a chlorine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution.
A summary of the available quantitative data for this compound and a closely related isomer is presented below for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 2-Chloro-4-methyl-3-nitropyridine (Isomer) |
| CAS Number | 23056-35-1[1][2][3] | 23056-39-5[4] |
| Molecular Formula | C₆H₅ClN₂O₂[1][2] | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol [1][2] | 172.57 g/mol [4] |
| Density | 1.4±0.1 g/cm³[1] | 1.406±0.06 g/cm³[4] |
| Boiling Point | 247.1±35.0 °C at 760 mmHg[1] | 279.6±35.0 °C (Predicted)[4] |
| Melting Point | Not available | 51-53 °C[4] |
| Flash Point | 103.3±25.9 °C[1] | >230 °F[4] |
| Purity | Typically ≥95%[1] | Typically ≥99% |
Table 2: Spectroscopic Data (Representative for Chloro-methyl-nitropyridine Isomers)
| Spectroscopy | Expected Features/Data for Chloro-methyl-nitropyridine Isomers |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methyl protons would appear as a singlet further upfield. For example, in 4-Chloro-2,6-dimethyl-3-nitropyridine, the aromatic proton appears at 7.22 ppm, and the methyl protons appear at 2.58 and 2.61 ppm. |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. The carbon of the methyl group would appear at a much lower chemical shift. |
| IR Spectroscopy | Characteristic peaks would include those for C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), C-H stretching, and strong absorbances for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the nitro group, the chlorine atom, and cleavage of the pyridine ring.[3] |
Experimental Protocols
The synthesis and reactions of this compound are central to its utility as a chemical intermediate. Below are representative experimental protocols.
Synthesis of Substituted Nitropyridines
The synthesis of this compound can be approached through various routes, often involving the nitration of a pre-functionalized pyridine ring. A general, multi-step synthetic approach is outlined below. It is important to note that a specific, detailed protocol for the target molecule is not widely published; therefore, the following is a generalized procedure based on the synthesis of related compounds.
A Representative Synthesis of a Chloro-dimethyl-nitropyridine:
A detailed protocol for the synthesis of the related compound, 4-Chloro-2,6-dimethyl-3-nitropyridine, is available and provides a useful template. This reaction involves the chlorination of a nitropyridone precursor.
-
Starting Material: 2,6-dimethyl-3-nitro-4-pyridone
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Procedure:
-
A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as dichloromethane (e.g., 150 ml).
-
The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.
-
The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the product.
-
This procedure, with appropriate modifications to the starting material, illustrates a common method for introducing a chlorine atom onto the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly reactive towards nucleophiles at the 4-position due to the activating effect of the ortho-nitro group and the ring nitrogen. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
General Protocol for SNAr with an Amine:
-
Substrate: this compound
-
Nucleophile: A primary or secondary amine (e.g., aniline, morpholine)
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Base (optional): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) may be used to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is used, it is also added at this stage.
-
The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over a drying agent, and concentrated under reduced pressure.
-
The crude product can be purified by techniques such as column chromatography or recrystallization.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and biological contexts relevant to this compound.
References
An In-depth Technical Guide on the Physical Properties of 4-Chloro-2-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-2-methyl-3-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound is a pyridine derivative with the chemical formula C₆H₅ClN₂O₂.[1] Its structure incorporates a pyridine ring substituted with a chloro, a methyl, and a nitro group. These functional groups dictate its chemical reactivity and physical characteristics.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 23056-35-1 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 172.569 g/mol | [1] |
| Boiling Point | 247.1 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 103.3 ± 25.9 °C | [1] |
| Exact Mass | 172.003952 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not explicitly available in the searched literature. However, standard laboratory procedures for these measurements are well-established.
-
Melting Point Determination: A common method involves using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.
-
Boiling Point Determination: The boiling point is typically determined by distillation. The compound is heated in a distillation flask equipped with a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
-
Density Measurement: The density of a solid compound can be determined using a pycnometer or by the displacement method, where the volume of a known mass of the substance is measured by its displacement of a liquid in which it is insoluble.
-
Solubility Assessment: To determine solubility, a measured amount of the solid is added to a specific volume of a solvent at a given temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid is then determined by methods such as gravimetric analysis after solvent evaporation or by spectroscopic techniques.
Synthesis Workflow
While detailed experimental workflows for the physical property determination of this compound are not provided in the search results, a general synthetic pathway for a structurally related compound, 2-chloro-4-methyl-3-nitropyridine, is described. This process involves the nitration of a pyridine derivative followed by a chlorination step. A logical representation of this workflow is provided below.
Caption: Logical workflow for the synthesis of a chloro-methyl-nitropyridine isomer.
Signaling Pathways and Biological Activity
The provided search results do not contain information regarding any specific biological signaling pathways in which this compound is involved. However, related compounds, such as 2-chloro-4-methyl-3-nitropyridine, are mentioned as pharmaceutical intermediates. For instance, it is used in the preparation of Nevirapine, an anti-AIDS drug that acts as a non-nucleoside reverse transcriptase inhibitor. This suggests that while this specific isomer may not have direct biological applications documented in the search results, the chemical scaffold is relevant to the development of biologically active molecules.
References
4-Chloro-2-methyl-3-nitropyridine molecular weight
An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique electronic properties, stemming from the presence of electron-withdrawing chloro and nitro groups on a pyridine core, render it a versatile intermediate for advanced organic synthesis. This document provides a comprehensive overview of its physicochemical properties, reactivity, synthesis protocols, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature. Its key properties are summarized below, providing essential data for researchers in handling and reaction planning.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][2][3] |
| CAS Number | 23056-35-1 | [1][2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Boiling Point | 247.1 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 103.3 ± 25.9 °C | [4] |
| Exact Mass | 172.003952 u | [4] |
| Purity (Typical) | ≥ 95% | [2][4] |
Chemical Reactivity and Profile
The reactivity of the this compound ring is significantly influenced by the electronic effects of its substituents. The electron-withdrawing nature of both the nitro group (-NO₂) and the chlorine atom (-Cl) deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr)[1].
This enhanced reactivity makes the compound an excellent substrate for SNAr reactions, where the chloride ion at the 4-position acts as a good leaving group, readily displaced by a wide range of nucleophiles[1]. This characteristic is fundamental to its utility as a building block in synthesizing more complex molecules.
Caption: Logical diagram of activating groups on the pyridine ring.
Synthetic Methodologies
The synthesis of this compound can be challenging due to the need for precise control over regioselectivity during the introduction of the functional groups. Direct nitration and chlorination of a pre-formed methylpyridine ring often require harsh conditions and can lead to mixtures of isomers[1]. Therefore, multi-step, indirect pathways are commonly employed.
General Experimental Protocol: Synthesis via Chlorination
A representative protocol for synthesizing a chloronitropyridine derivative involves the chlorination of a corresponding pyridone. The following is a generalized method adapted from the synthesis of the related compound, 4-Chloro-2,6-dimethyl-3-nitropyridine[5].
Objective: To synthesize this compound from 2-methyl-3-nitro-4-pyridone.
Materials:
-
2-methyl-3-nitro-4-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2-methyl-3-nitro-4-pyridone and an excess of phosphorus oxychloride is heated at reflux for approximately 1.5 to 2 hours[5].
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The resulting residue is carefully dissolved in dichloromethane.
-
The organic solution is washed with a dilute aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~7-8)[5].
-
The organic phase is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed from the filtrate by rotary evaporation under reduced pressure to yield the crude product.
-
The solid product can be further purified by recrystallization or chromatography.
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosphorus oxychloride is highly corrosive and reacts violently with water. The compound itself is believed to be a potent skin irritant[5].
Applications in Drug Discovery and Agrochemicals
Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs) and agrochemicals[6][7][8]. The pre-functionalized nature of this compound simplifies the construction of complex heterocyclic systems that are prevalent in modern drug molecules[6].
Role as a Versatile Pharmaceutical Intermediate
The compound serves as a key building block for creating molecular diversity. The chloro and nitro groups can be sequentially and selectively manipulated, allowing for the attachment of various pharmacophores through reactions like SNAr[1]. This approach is instrumental in developing novel drug candidates, including kinase inhibitors for cancer therapy and other targeted treatments[7][8].
Caption: General workflow for API synthesis from the title compound.
Agrochemical Development
Pyridine-containing compounds are a cornerstone of the modern agrochemical industry, forming the basis for many high-efficacy pesticides[1]. Intermediates like this compound are valuable precursors for creating new generations of herbicides and insecticides[8].
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the substitution pattern on the pyridine ring. For instance, in the related compound 4-Chloro-2,6-dimethyl-3-nitropyridine, the protons of the methyl groups and the ring proton can be clearly identified[5][9].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of nitropyridines is characterized by π-π* and n-π* transitions. These absorptions provide insights into the conjugated system of the molecule[1]. The positions of the absorption maxima are influenced by the substituents on the pyridine ring.
References
- 1. This compound | 23056-35-1 | Benchchem [benchchem.com]
- 2. synchem.de [synchem.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAS#:23056-35-1 | Chemsrc [chemsrc.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. datainsightsmarket.com [datainsightsmarket.com]
- 9. 4-Chloro-2,6-dimethyl-3-nitropyridine(15513-48-1) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Chloro-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathways, spectroscopic characterization, and potential biological significance of this molecule, presenting data in a clear and accessible format for researchers in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .[1][2] Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the pyridine ring, makes it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 23056-35-1 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Boiling Point | 247.1 ± 35.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 103.3 ± 25.9 °C |
Table 1: Physicochemical Properties of this compound [1]
Synthesis of this compound
The synthesis of this compound typically involves the nitration of a corresponding 2-methylpyridine precursor, followed by chlorination, or vice versa. The specific regioselectivity of the nitration is a key challenge in the synthesis of such polysubstituted pyridines.
A common synthetic strategy involves the nitration of 2-chloro-4-methylpyridine. This approach, however, can lead to a mixture of isomers, necessitating careful purification. An early synthesis method reported by Chapman et al. started from 2-chloro-4-methyl-3-nitropyridine for the preparation of 3-amino-2-chloro-4-methylpyridine, a precursor to the HIV reverse transcriptase inhibitor Nevirapine.[3]
Another potential route involves the chlorination of 2-methyl-3-nitropyridine. The synthesis of the precursor, 2-methyl-3-nitropyridine, can be achieved through various methods, including the nitration of 2-picoline N-oxide followed by deoxygenation.
Logical Workflow for a Potential Synthesis Route:
Caption: A potential synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
The following is a hypothetical experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.[4][5]
Step 1: Nitration of 2-Picoline N-Oxide
-
To a stirred solution of 2-picoline N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10 °C.
-
After the addition is complete, the mixture is heated to 90 °C for several hours.
-
The reaction mixture is then cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a saturated sodium carbonate solution until a precipitate forms.
-
The precipitate, 2-methyl-3-nitropyridine N-oxide, is collected by filtration, washed with cold water, and dried.
Step 2: Deoxygenation of 2-Methyl-3-nitropyridine N-Oxide
-
2-Methyl-3-nitropyridine N-oxide is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
Phosphorus trichloride (PCl₃) is added dropwise to the solution at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-methyl-3-nitropyridine.
Step 3: Chlorination of 2-Methyl-3-nitropyridine
-
2-Methyl-3-nitropyridine is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile.
-
The reaction is typically carried out at an elevated temperature and monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is purified by column chromatography to afford this compound.
Spectroscopic Structure Elucidation
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.5 - 7.7 | d |
| H-6 | 8.4 - 8.6 | d |
| -CH₃ | 2.5 - 2.7 | s |
Table 2: Predicted ¹H NMR Data for this compound
The downfield shift of the pyridine protons is due to the electron-withdrawing effects of the nitro group and the chlorine atom. The coupling between H-5 and H-6 would result in a doublet for each signal. The methyl protons would appear as a singlet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 18 - 22 |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 135 - 140 |
| C-5 | 120 - 125 |
| C-6 | 150 - 155 |
Table 3: Predicted ¹³C NMR Data for this compound
The chemical shifts are influenced by the substituents. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be significantly deshielded.
Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 172, corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by an [M+2]⁺ peak at m/z 174 with an intensity of approximately one-third of the [M]⁺ peak.
Predicted Fragmentation Pattern:
-
Loss of NO₂: A fragment at m/z 126 resulting from the loss of the nitro group.
-
Loss of Cl: A fragment at m/z 137 due to the loss of the chlorine atom.
-
Loss of CH₃: A fragment at m/z 157 from the loss of the methyl group.
-
Pyridine ring cleavage: Further fragmentation of the pyridine ring would lead to smaller charged species.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N, C=C (aromatic ring) | 1400 - 1600 |
| N-O (nitro group, asymmetric) | 1500 - 1550 |
| N-O (nitro group, symmetric) | 1300 - 1350 |
| C-Cl | 700 - 800 |
Table 4: Predicted IR Absorption Frequencies for this compound
Biological Significance and Applications
Nitropyridine derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[6] They serve as precursors for compounds with diverse therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents.
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active compounds. For instance, related nitropyridine derivatives have been utilized in the synthesis of Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase 3 (GSK3) inhibitors.
Signaling Pathway Context (Hypothetical):
Caption: Potential role of this compound as a precursor to kinase inhibitors.
The presence of the chloro and nitro groups makes the pyridine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds for drug discovery.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthetic chemistry and spectroscopic analysis. While specific experimental data is limited in publicly accessible literature, a comprehensive understanding of its structure can be derived from the analysis of related compounds. Its role as a versatile intermediate highlights its importance in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further research into the direct biological activities of this compound could unveil new pharmacological applications.
References
- 1. This compound | CAS#:23056-35-1 | Chemsrc [chemsrc.com]
- 2. synchem.de [synchem.de]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Data of 4-Chloro-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2-methyl-3-nitropyridine (CAS No: 23056-35-1). Due to the limited availability of direct experimental spectra in public databases, this document combines known factual data with predicted spectroscopic values derived from analyses of similar chemical structures. This guide is intended to support research and development activities by providing key analytical data and methodologies.
Compound Overview
This compound is a substituted pyridine derivative. Its structure incorporates a pyridine ring functionalized with a chloro, a methyl, and a nitro group, making it a valuable building block in medicinal chemistry and materials science.
Table 1: General Compound Information
| Property | Value | Source |
| CAS Number | 23056-35-1 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [2] |
| Alternate Name | 4-chloro-2-methyl-3-nitro-Pyridine |
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-6 |
| ~7.2 | d | 1H | H-5 |
| ~2.6 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~152 | C-6 |
| ~145 | C-4 |
| ~135 | C-3 |
| ~122 | C-5 |
| ~24 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The predicted vibrational frequencies are based on typical values for substituted nitro-pyridines.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1600-1570 | Strong | C=C/C=N stretch (pyridine ring) |
| ~1540-1520 | Strong | Asymmetric NO₂ stretch |
| ~1360-1340 | Strong | Symmetric NO₂ stretch |
| ~1100-1000 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely produce a molecular ion peak (M⁺) and characteristic fragment ions.
Table 5: Expected Mass Spectrometry Data
| m/z | Ion |
| 172/174 | [M]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 137 | [M-Cl]⁺ |
| 126 | [M-NO₂]⁺ |
High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental composition.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are standard procedures that can be adapted for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe or a gas chromatograph inlet can be used.
-
Instrumentation: Use a mass spectrometer capable of the chosen ionization method (e.g., a GC-MS for EI or LC-MS for ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS, determine the exact mass and calculate the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
Synthesis of 4-Chloro-2-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility and optimization in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique electronic and structural features, arising from the presence of a chloro, a methyl, and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a valuable precursor in drug discovery and development.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The most common and effective methods involve either the chlorination of a corresponding pyridone precursor or a multi-step sequence starting from a pyridine N-oxide. This guide will focus on the most direct and well-documented methodologies.
The primary synthetic route involves the conversion of a 2-methyl-3-nitropyridin-4-ol intermediate to the final chlorinated product. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride or a similar phosphorus-based reagent.
Caption: Primary synthetic pathway for this compound.
An alternative, though less direct, pathway can be envisioned starting from 2-methyl-4-nitropyridine-N-oxide. This route involves the initial formation of 4-chloro-2-methyl-pyridine-N-oxide, followed by subsequent deoxygenation and nitration steps. However, this method is more complex and may result in lower overall yields due to the multiple transformations required.
Experimental Protocols
The following section provides detailed experimental procedures for the synthesis of this compound, based on established and analogous chemical transformations.
Synthesis of this compound from 2-Methyl-3-nitropyridin-4-ol
This protocol is adapted from analogous procedures for the synthesis of similar bromo and chloro pyridine derivatives.
Materials:
-
2-Methyl-3-nitropyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel, a mixture of 2-methyl-3-nitropyridin-4-ol and phosphorus oxychloride is carefully prepared.
-
The vessel is sealed and the mixture is heated to 140°C for a period of 3 hours.
-
After cooling the reaction mixture to room temperature, it is cautiously poured into a mixture of chloroform and ice water.
-
The layers are separated, and the organic layer is washed sequentially with water and a saturated sodium bicarbonate solution.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil.
-
The crude product is purified by silica gel column chromatography, eluting with a suitable solvent system such as a mixture of methanol and dichloromethane, to afford pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its close analogs, providing a basis for experimental planning and comparison.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | N/A | 140 | 3 | 4-Bromo-2-methyl-3-nitropyridine | 49.7 | Analogous Synthesis |
| 2,6-dimethyl-3-nitro-4-pyridone | Phosphorus oxychloride | N/A | Reflux | 1.5 | 4-Chloro-2,6-dimethyl-3-nitropyridine | 79 | [1] |
| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride | Dichloromethane | Reflux | 3 | 2-Chloro-5-methyl-3-nitropyridine | 92 | Analogous Synthesis |
Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Step-by-step workflow for the synthesis and purification.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care. The reaction is conducted under pressure and at elevated temperatures, requiring the use of appropriate pressure-rated equipment and safety precautions.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. By following the outlined experimental protocols and considering the provided quantitative data, researchers and drug development professionals can confidently approach the preparation of this important chemical intermediate. The methodologies described are robust and can be adapted for scale-up operations with appropriate process optimization.
References
4-Chloro-2-methyl-3-nitropyridine reactivity and reaction mechanisms
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro and chloro substituents, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its application in pharmaceutical and materials science research. Key transformations, including nucleophilic aromatic substitution, nitro group reduction, cross-coupling reactions, and reactions involving the activated methyl group, are discussed in detail.
Core Reactivity
The reactivity of this compound is primarily dictated by the electronic nature of the substituted pyridine ring. The pyridine nitrogen and the C3-nitro group act as powerful electron-withdrawing groups, which significantly reduces the electron density of the aromatic system. This electronic deficiency activates the ring towards specific transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The C4-position is highly activated towards nucleophilic attack, making the chloro atom an excellent leaving group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key functional handle for further derivatization.
-
Cross-Coupling Reactions: The C4-Cl bond is a suitable electrophilic partner for various metal-catalyzed cross-coupling reactions.
-
Methyl Group Activation: The C2-methyl group is activated by the adjacent nitro group, enabling condensation reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for this compound.[1] The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride ion at the 4-position by a wide range of nucleophiles.[2][3]
Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon atom at the C4 position, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity is restored by the elimination of the chloride leaving group.[3]
References
Commercial availability of 4-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-3-nitropyridine, a key building block in medicinal chemistry. It details its commercial availability, physicochemical properties, synthesis, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound (CAS No: 23056-35-1) is commercially available from various suppliers. While pricing is generally available upon inquiry, the compound is typically offered in research-grade purities, commonly around 95%.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23056-35-1 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Synchem | 95% | On demand |
| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 100mg, 250mg, 1g, 5g |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg |
| Shanghai Nianxing Industrial Co., Ltd | 95.0% | Inquiry |
Synthesis and Experimental Protocols
A general two-step synthesis is proposed:
-
Nitration of 2-methyl-4-pyridone: This initial step would introduce the nitro group at the 3-position of the pyridine ring.
-
Chlorination of 2-methyl-3-nitro-4-pyridone: The resulting nitropyridone would then be chlorinated to yield the final product.
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-methyl-3-nitro-4-pyridone (Hypothetical)
-
To a solution of 2-methyl-4-pyridone in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) would be added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture would be stirred for a specified period, allowing the nitration to proceed.
-
The mixture would then be carefully poured onto ice, and the pH adjusted to neutral or slightly basic to precipitate the product.
-
The solid product would be collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
A mixture of 2-methyl-3-nitro-4-pyridone and a chlorinating agent, such as phosphorus oxychloride (POCl₃), would be heated at reflux.[1]
-
After the reaction is complete, the excess chlorinating agent would be removed under reduced pressure.
-
The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and neutralized with a mild base (e.g., sodium bicarbonate solution).
-
The organic layer would be separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to yield the crude product.
-
Purification would likely be achieved through recrystallization or column chromatography.
Spectroscopic Characterization
Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group protons. |
| ¹³C NMR | Carbons of the pyridine ring, a carbon signal for the methyl group. |
| IR Spectroscopy | Characteristic peaks for C-Cl, C=N, C=C (aromatic), and N-O (nitro group) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic use. The chloro and nitro groups provide reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds.
Role as a Precursor in Kinase Inhibitor Synthesis
The pyridine core is a common motif in many kinase inhibitors. The chloro group at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), enabling the introduction of various amine-containing heterocyclic moieties. The nitro group can be readily reduced to an amino group, providing another point for chemical modification.
This reactivity makes it a key building block for creating libraries of compounds to screen for kinase inhibitory activity. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Illustrative Synthetic Pathway in Kinase Inhibitor Development
A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted pyridine, such as this compound, with a second heterocyclic fragment. For instance, in the development of inhibitors targeting the JAK-STAT signaling pathway, a key step often involves the reaction of a chloropyridine with an amino-substituted pyrazole or pyrrole.
References
An In-depth Technical Guide on the Core Chemical Properties of 4-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical properties of 4-Chloro-2-methyl-3-nitropyridine (CAS No. 23056-35-1), a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. This document outlines its physicochemical characteristics, reactivity, and plausible synthetic approaches, presenting data in a structured format for ease of reference and comparison.
Core Chemical and Physical Properties
This compound is a solid, yellow crystalline compound. Its core properties are summarized in the table below. While a specific melting point is not consistently reported in the literature, data for the isomeric compound 2-Chloro-4-methyl-3-nitropyridine is often cited.[1]
| Property | Value |
| CAS Number | 23056-35-1 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol [2] |
| Boiling Point | 247.1 ± 35.0 °C at 760 mmHg[3] |
| Density | 1.4 ± 0.1 g/cm³[3] |
| Flash Point | 103.3 ± 25.9 °C[3] |
| Melting Point | Data not available |
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitro groups, as well as the carbons in the pyridine ring, would exhibit characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching vibrations for the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ). The fragmentation pattern would likely involve the loss of the chloro and nitro groups, as well as fragmentation of the pyridine ring.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is largely dictated by the electronic properties of its substituents on the pyridine ring. The presence of the electron-withdrawing nitro and chloro groups makes the pyridine ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
A key reaction of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, the chloride ion at the 4-position acts as a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent nitro group and the pyridine ring nitrogen. This makes the compound a valuable intermediate for the synthesis of various substituted pyridines by introducing a wide range of nucleophiles at the 4-position.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Experimental Protocols
Proposed Synthetic Workflow
A potential synthetic pathway could start with the nitration of 2-methyl-4-chloropyridine. The directing effects of the methyl and chloro substituents would need to be carefully considered to achieve the desired 3-nitro isomer.
Caption: A plausible workflow for the synthesis of this compound.
Disclaimer: This proposed synthetic protocol is illustrative and has not been experimentally validated. Researchers should consult relevant literature and perform appropriate safety assessments before attempting any chemical synthesis.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals working with this compound. The provided data and proposed methodologies are intended to support further research and development in the fields of chemical synthesis and drug discovery.
References
Methodological & Application
Application Notes and Protocols: 4-Chloro-2-methyl-3-nitropyridine as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-chloro-2-methyl-3-nitropyridine as a strategic building block in the synthesis of pharmaceutical agents. Its unique substitution pattern and reactive sites make it a valuable precursor for a range of therapeutic compounds, including inhibitors of key cellular targets.
Overview of Synthetic Utility
This compound is a highly functionalized pyridine derivative that serves as a versatile scaffold in medicinal chemistry. The electron-withdrawing nitro group activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, oxygen, and sulfur nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a handle for further derivatization and the construction of more complex heterocyclic systems.
These chemical features enable the synthesis of a diverse array of compounds with potential therapeutic applications, including but not limited to:
-
Enzyme Inhibitors: Targeting kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).
-
Antiviral Agents: As a precursor to key intermediates for non-nucleoside reverse transcriptase inhibitors like Nevirapine.
-
Other Bioactive Molecules: Including potential urease inhibitors, herbicides, and insecticides.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions involving this compound, providing a foundation for its application in drug discovery projects.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the C4-chloro substituent by an amine is a fundamental and high-yielding reaction. This protocol provides a general method for the synthesis of 4-amino-2-methyl-3-nitropyridine derivatives.
Protocol 2.1.1: Synthesis of N-Benzyl-2-methyl-3-nitropyridin-4-amine
This reaction exemplifies the straightforward SNAr reaction with a primary amine.
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add benzylamine (1.1 eq).
-
A base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), can be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2-methyl-3-nitropyridin-4-amine.
Table 1: Representative Quantitative Data for SNAr Reactions with Amines
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | N-Benzyl-2-methyl-3-nitropyridin-4-amine | Ethanol | Reflux | 4 | >90 (estimated) | General Protocol |
| Various Amines | 4-sustituted-3-nitropyranoquinolinones | DMF | RT - Reflux | 1-6 | 65-88 | [1] |
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for the synthesis of 4-amino-2-methyl-3-nitropyridine derivatives.
Reduction of the Nitro Group
The reduction of the 3-nitro group to a 3-amino group is a critical transformation that opens up a wide range of synthetic possibilities for building more complex pharmaceutical intermediates.
Protocol 2.2.1: Synthesis of 4-Chloro-2-methylpyridin-3-amine
This protocol describes a common method for the reduction of the nitro group using a metal catalyst.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-chloro-2-methylpyridin-3-amine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Representative Quantitative Data for Nitro Group Reduction
| Starting Material | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-chloro-3-nitropyridine | 2-chloro-3-aminopyridine | SnCl2 | HCl | High | [2] |
| 3-nitropyridine | 3-aminopyridine | Zn/HCl | - | - | [3] |
Experimental Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of the nitro group to an amine.
Application in the Synthesis of Pharmaceutical Scaffolds
Precursor to Nevirapine Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4][5][6][7][8] The key intermediate for its synthesis is 2-chloro-3-amino-4-picoline. Through a reduction of the nitro group and subsequent transformations, this compound can serve as a starting point for the synthesis of this crucial precursor.
Proposed Synthetic Route to a Nevirapine Precursor:
The synthesis would involve the reduction of the nitro group of this compound to yield 4-chloro-2-methylpyridin-3-amine, a close analogue of the required 2-chloro-3-amino-4-picoline.
Mechanism of Action of Nevirapine:
Nevirapine is an allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that disrupts the catalytic site and inhibits both RNA- and DNA-dependent DNA polymerase activity.[4][6]
Signaling Pathway Visualization: HIV-1 Reverse Transcription Inhibition by Nevirapine
Caption: Mechanism of action of Nevirapine on HIV-1 reverse transcriptase.
Synthesis of MALT1 Inhibitors
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a key mediator in the NF-κB signaling pathway and a therapeutic target in certain types of lymphoma.[2][9][10][11][12] Substituted nitropyridines have been utilized in the synthesis of MALT1 inhibitors.
General Synthetic Strategy:
The synthesis of pyridine-based MALT1 inhibitors often involves the nucleophilic substitution of a chloronitropyridine with a suitable amine-containing fragment. The nitro group can then be reduced and further functionalized to build the final inhibitor molecule.
Table 3: Biological Activity of a Pyridine-Based MALT1 Inhibitor
| Compound | Target | IC50 | Cell Line | Reference |
| Pyridine-based MALT1 inhibitor | MALT1 | 1-500 nM | - | [4] |
Signaling Pathway Visualization: MALT1 in NF-κB Signaling
Caption: Role of MALT1 in the B-Cell Receptor (BCR) to NF-κB signaling pathway.
Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[13][14][15][16] The development of selective GSK-3 inhibitors is an active area of research. While a direct synthesis from this compound is not explicitly documented, its structural motifs are present in known GSK-3 inhibitors, suggesting its potential as a starting material. For instance, the highly potent GSK-3 inhibitor CHIR-99021 features an aminopyrimidine core, which can be conceptually derived from substituted pyridines.
Table 4: Biological Activity of Representative GSK-3 Inhibitors
| Compound | Target | IC50 | Reference |
| CHIR-99021 | GSK-3β | 6.7 nM | [9] |
| CHIR-99021 | GSK-3α | 10 nM | [9] |
Signaling Pathway Visualization: GSK-3 in the Wnt/β-catenin Pathway
Caption: The role of GSK-3 in the canonical Wnt/β-catenin signaling pathway.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide range of pharmaceutically relevant compounds. Its activated chlorine atom allows for facile nucleophilic substitution, while the nitro group provides a handle for further functionalization through reduction. The protocols and application examples provided herein demonstrate its potential for the development of novel therapeutics targeting a variety of diseases. Researchers are encouraged to explore the synthetic utility of this compound in their drug discovery and development programs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Page loading... [guidechem.com]
- 3. Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 8. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. stemcell.com [stemcell.com]
- 10. agscientific.com [agscientific.com]
- 11. GSK-3 Inhibitor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of new Malt1 inhibitors and probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-4-methyl-3-nitropyridine. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably as a precursor in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The protocols detailed below are based on established literature and provide a foundation for the successful application of this versatile building block in research and development.
Introduction
2-Chloro-4-methyl-3-nitropyridine is a highly reactive substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position, in conjunction with the inherent electron deficiency of the pyridine ring, activates the chlorine atom at the 2-position towards displacement by a wide range of nucleophiles. This reactivity profile makes it a key starting material for the introduction of various functional groups at the 2-position of the 4-methyl-3-nitropyridine scaffold.
General Reaction Pathway
The fundamental reaction pathway involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the chloride leaving group to yield the substituted product.
Caption: General mechanism of SNAr on 2-chloro-4-methyl-3-nitropyridine.
Applications in Synthesis
The primary application of SNAr reactions with 2-chloro-4-methyl-3-nitropyridine is in the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. A notable example is the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for Nevirapine.[1][2][3]
Experimental Protocols
The following protocols are derived from literature procedures and provide a starting point for laboratory synthesis.
Protocol 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine
This protocol describes the reaction of 2-chloro-4-methyl-3-nitropyridine with ammonia to yield 2-amino-4-methyl-3-nitropyridine.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine
-
Ethanolic ammonia (saturated solution)
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
A solution of 2-chloro-4-methyl-3-nitropyridine in ethanol is prepared.
-
The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C).
-
The mixture is then heated in a sealed autoclave.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization.
Quantitative Data:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Ethanolic NH₃ | Ethanol | 150 | 24 | 95 | Chapman et al., 1980 |
Protocol 2: Synthesis of 2-Hydrazino-4-methyl-3-nitropyridine
This protocol details the reaction with hydrazine hydrate.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of 2-chloro-4-methyl-3-nitropyridine in ethanol, add hydrazine hydrate.
-
The reaction mixture is stirred at room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine | Hydrazine hydrate | Ethanol | Room Temp. | 1 | 90 | Chapman et al., 1980 |
Protocol 3: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
This protocol outlines the reaction with a methoxide nucleophile.
Materials:
-
2-Chloro-4-methyl-3-nitropyridine
-
Sodium methoxide
-
Methanol
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
2-Chloro-4-methyl-3-nitropyridine is added to the methoxide solution.
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to give the product.
Quantitative Data:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methoxide | Sodium methoxide | Methanol | Reflux | 2 | 85 | Chapman et al., 1980 |
Summary of Quantitative Data
The following table summarizes the yields for various nucleophilic substitution reactions on 2-chloro-4-methyl-3-nitropyridine based on the work by Chapman et al. (1980).
| Nucleophile | Product | Yield (%) |
| Ammonia | 2-Amino-4-methyl-3-nitropyridine | 95 |
| Hydrazine | 2-Hydrazino-4-methyl-3-nitropyridine | 90 |
| Phenylhydrazine | 4-Methyl-3-nitro-2-(2-phenylhydrazino)pyridine | 88 |
| Methoxide | 2-Methoxy-4-methyl-3-nitropyridine | 85 |
| Ethoxide | 2-Ethoxy-4-methyl-3-nitropyridine | 87 |
| Phenoxide | 4-Methyl-3-nitro-2-phenoxypyridine | 80 |
| Thiophenoxide | 4-Methyl-3-nitro-2-(phenylthio)pyridine | 92 |
| Azide | 2-Azido-4-methyl-3-nitropyridine | 85 |
Experimental Workflow Diagram
The general workflow for performing and analyzing these SNAr reactions is depicted below.
Caption: General laboratory workflow for SNAr reactions.
Safety Considerations
-
2-Chloro-4-methyl-3-nitropyridine is a potentially hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Some nucleophiles, such as sodium azide, are highly toxic and explosive. Handle with extreme caution and follow established safety protocols.
-
Reactions under pressure in an autoclave require specialized equipment and training.
By following these guidelines and protocols, researchers can effectively utilize 2-chloro-4-methyl-3-nitropyridine as a versatile building block in the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. ES2251964T3 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLIPIRIDINE FROM ACETONE AND ETHYL CYANOACETATE. - Google Patents [patents.google.com]
Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-methyl-3-nitropyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The following protocols are compiled from established methodologies for similar substrates and offer robust starting points for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[1] For the synthesis of 4-aryl-2-methyl-3-nitropyridines, which are important scaffolds in drug discovery, the Suzuki coupling of this compound serves as a key synthetic step. The electron-withdrawing nature of the nitro group and the pyridine ring can influence the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A employs a common phosphine-ligated palladium catalyst, while Protocol B utilizes a more modern and highly active N-heterocyclic carbene (NHC) ligated palladium pre-catalyst.
Protocol A: Standard Suzuki Coupling with a Phosphine Ligand
This protocol is a general and widely applicable method for the Suzuki coupling of chloro-heteroaromatic compounds.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base, potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methyl-3-nitropyridine.
Protocol B: High-Efficiency Suzuki Coupling with an NHC Pre-catalyst
This protocol utilizes a modern, air- and moisture-stable N-heterocyclic carbene (NHC) palladium pre-catalyst, which often provides higher yields and tolerates a broader range of functional groups.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
--INVALID-LINK--palladium(I) dimer ([Pd(IPr)Cl]₂) or similar NHC-Pd pre-catalyst
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the [Pd(IPr)Cl]₂ pre-catalyst (0.015 mmol, 1.5 mol%).
-
Seal the Schlenk tube, remove from the glovebox, and connect to a Schlenk line.
-
Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 1-6 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-methyl-3-nitropyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.
Table 1: Reaction Conditions for Suzuki Coupling of this compound
| Parameter | Protocol A | Protocol B |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | [Pd(IPr)Cl]₂ |
| Catalyst Loading | 3 mol% | 1.5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) |
| Temperature | 80-100 °C | 100 °C |
| Reaction Time | 4-12 hours | 1-6 hours |
Table 2: Representative Yields for the Synthesis of 4-Aryl-2-methyl-3-nitropyridines
| Entry | Arylboronic Acid | Product | Protocol | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-3-nitro-4-phenylpyridine | A | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-3-nitropyridine | B | 85-95 |
| 3 | 3-Tolylboronic acid | 2-Methyl-3-nitro-4-(m-tolyl)pyridine | A | 70-80 |
| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-methyl-3-nitropyridine | B | 80-90 |
| 5 | Thiophen-3-ylboronic acid | 2-Methyl-3-nitro-4-(thiophen-3-yl)pyridine | B | 65-75 |
Yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and purity of reagents.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-methyl-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds derived from the versatile starting material, 4-chloro-2-methyl-3-nitropyridine. The methodologies outlined herein are essential for the construction of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in synthetic organic chemistry, primarily due to the presence of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing nitro group at the 3-position. This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities. Subsequent intramolecular cyclization reactions can then be employed to construct various fused heterocyclic systems. This document details the synthesis of pyrazolo[4,3-b]pyridines, thieno[2,3-b]pyridines, and furo[3,2-b]pyridines, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
I. Synthesis of Pyrazolo[4,3-b]pyridines
The synthesis of pyrazolo[4,3-b]pyridines from this compound can be achieved through a multi-step sequence involving an initial SNAr reaction followed by a modified Japp-Klingemann reaction and subsequent cyclization.[1][2]
Reaction Pathway
Caption: Synthesis of Pyrazolo[4,3-b]pyridines.
Quantitative Data
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Ethyl 2-((2-methyl-3-nitropyridin-4-yl)amino)acetate | Ethyl glycinate, Et3N, DMF, 80 °C, 4h | ~85 (estimated) | Adapted from[1] |
| 2 | Pyrazolo[4,3-b]pyridine derivative | 1. NaOEt, EtOH, 0 °C to rt2. Arenediazonium tosylate3. Pyrrolidine, EtOH, reflux, 1-2h | 60-75 | [1][2] |
Experimental Protocol: Synthesis of a 1-Aryl-3-methyl-1H-pyrazolo[4,3-b]pyridine Derivative
Step 1: Synthesis of Ethyl 2-((2-methyl-3-nitropyridin-4-yl)amino)acetate
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethyl glycinate hydrochloride (1.2 eq) and triethylamine (Et3N) (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: One-pot Synthesis of 1-Aryl-3-methyl-1H-pyrazolo[4,3-b]pyridine
-
To a solution of sodium ethoxide (NaOEt) (2.0 eq) in absolute ethanol at 0 °C, add a solution of ethyl 2-((2-methyl-3-nitropyridin-4-yl)amino)acetate (1.0 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding arenediazonium tosylate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Add pyrrolidine (2.0 eq) to the reaction mixture and reflux for 1-2 hours.
-
Cool the mixture, evaporate the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield the final pyrazolo[4,3-b]pyridine derivative.
II. Synthesis of Thieno[2,3-b]pyridines
The construction of the thieno[2,3-b]pyridine scaffold from this compound can be accomplished by reacting the starting material with a sulfur-containing nucleophile, followed by an intramolecular cyclization. A common method involves the use of ethyl thioglycolate.
Reaction Pathway
References
Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The nitration of pyridine rings is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials.[1][2] However, the inherent electron-deficient nature of the pyridine nucleus makes it resistant to classical electrophilic aromatic substitution, often requiring harsh conditions and resulting in low yields.[3][4] This document provides detailed experimental protocols for several effective methods for the nitration of substituted pyridines, catering to a range of substrates from simple derivatives to complex, pharmaceutically relevant molecules. Methodologies covered include nitration with nitric acid in trifluoroacetic anhydride, a modern dearomatization-rearomatization strategy for meta-selective nitration, and classical mixed-acid nitration for activated pyridines.
Method 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method provides a relatively straightforward approach for the 3-nitration of a variety of substituted pyridines. The in-situ generation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride allows the reaction to proceed under conditions that are often more effective than traditional mixed acids.[5][6] Yields for this method typically range from 10-83%, depending on the substrate.[5][7]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the substituted pyridine to the chilled TFAA with continuous stirring. Maintain the temperature at 0 °C and stir the mixture for 2 hours.
-
Nitrating Agent Addition: Add 100% nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 9-10 hours.
-
Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
Work-up: After 24 hours, adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane or chloroform.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate eluent).[7]
Quantitative Data
| Substituted Pyridine | Product | Yield (%) | Reference |
| Pyridine | 3-Nitropyridine | 83% | [7] |
| 2-Methylpyridine | 2-Methyl-3-nitropyridine | 75% | [7] |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 65% | [7] |
| 4-Methylpyridine | 4-Methyl-3-nitropyridine | 78% | [7] |
| 2-Chloropyridine | 2-Chloro-3-nitropyridine | 45% | [7] |
| 3-Bromopyridine | 3-Bromo-5-nitropyridine | 52% | [7] |
Experimental Workflow Diagram
Caption: Workflow for pyridine nitration using HNO₃ in TFAA.
Method 2: meta-Nitration via a Dearomatization-Rearomatization Strategy
A significant challenge in pyridine chemistry is achieving selective C-H nitration at the meta-position, especially in complex molecules for late-stage functionalization.[2][3] A modern, catalyst-free protocol addresses this by employing a dearomatization-rearomatization sequence. This mild, one-pot process utilizes tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source and is applicable to a wide array of pyridines, independent of their electronic properties.[3]
Experimental Protocol
General One-Pot Procedure: [3]
-
Reaction Setup: To an oven-dried vial, add the substituted pyridine (1.0 equiv.), dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv.), and methyl pyruvate (1.5 equiv.) in acetonitrile (MeCN, 0.2 M).
-
Intermediate Formation: Stir the mixture at room temperature for 1 hour to form the oxazino pyridine intermediate.
-
Nitration Reagents: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.2 equiv.) and tert-butyl nitrite (TBN, 3.0 equiv.) to the mixture.
-
Reaction: Stir the reaction open to the air at 60 °C for 12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Hydrolysis & Purification: Add a 1 M HCl solution and stir for 30 minutes. Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the meta-nitrated product.
Quantitative Data for Late-Stage Functionalization
| Substrate (Drug/Precursor) | Product | Overall Yield (%) | Reference |
| (-)-Cotinine | meta-Nitro-(-)-cotinine | 55% | [3] |
| Nikethamide | meta-Nitro-nikethamide | 43% | [3] |
| Metyrapone | meta-Nitro-metyrapone | 65% | [3] |
| Loratadine | meta-Nitro-loratadine | 63% | [3] |
| Atazanavir Precursor | meta-Nitrated Precursor | 78% | [3] |
| Imatinib Precursor | meta-Nitrated Precursor | 57% | [3] |
Experimental Workflow Diagram
Caption: One-pot meta-nitration via dearomatization-rearomatization.
Method 3: Nitration of Activated Pyridines with Mixed Acid
Pyridines substituted with strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, can be nitrated using classical mixed acid (HNO₃/H₂SO₄) conditions.[3][9] The activating groups enhance the nucleophilicity of the ring, enabling electrophilic substitution. For instance, the nitration of 2,6-diaminopyridine can achieve high yields using a super-acid system (fuming sulfuric acid/oleum).[9][10]
Experimental Protocol (for 2,6-Diaminopyridine)
Procedure using Super-Acid System: [9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (oleum, e.g., 20-25% SO₃). Cool the flask to 0-5 °C.
-
Substrate Addition: Slowly add 2,6-diaminopyridine in portions, ensuring the temperature is maintained below 10 °C.
-
Nitrating Agent Addition: Add concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature between 5-15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Work-up: Neutralize the resulting solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath to precipitate the product.
-
Isolation: Filter the solid product, wash it with cold water, and dry it under vacuum to obtain 2,6-diamino-3,5-dinitropyridine.
Quantitative Data
| Substituted Pyridine | Nitrating System | Product | Yield (%) | Reference |
| 2,6-Diaminopyridine | HNO₃ / Fuming H₂SO₄ | 2,6-Diamino-3,5-dinitropyridine | >90% | [9][10] |
| 4-Hydroxypyridine | HNO₃ / H₂SO₄ | 4-Hydroxy-3-nitropyridine | Good | [3] |
| 4-Aminopyridine | HNO₃ / H₂SO₄ | 4-Amino-3-nitropyridine | Moderate | [3] |
Experimental Workflow Diagram```dot
Caption: Logical pathway for nitration via a pyridine-N-oxide intermediate.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
Application Notes and Protocols for Tracking 4-Chloro-2-methyl-3-nitropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for tracking the progress of chemical reactions involving 4-Chloro-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy offer robust methods for quantitative analysis of the reactant, products, and potential intermediates.
Introduction
This compound is a versatile building block in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing impurity formation. This document outlines validated analytical methods to achieve these goals.
A common and important reaction of this compound is its SNAr reaction with amines, such as piperidine, to yield substituted aminopyridine derivatives. This reaction serves as a model system for the analytical protocols described herein.
Analytical Methods Overview
Three primary analytical techniques are detailed for monitoring the progress of reactions involving this compound:
-
High-Performance Liquid Chromatography (HPLC-UV): Provides excellent separation and quantification of reactants and products in the liquid phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering high sensitivity and structural information.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for real-time, non-invasive monitoring of the reaction mixture directly in the NMR tube.
Data Presentation: Reaction Progress Analysis
The following table presents representative quantitative data from a hypothetical SNAr reaction between this compound and piperidine, monitored over time. This data can be generated using any of the analytical methods described below.
Table 1: Reaction Progress of this compound with Piperidine
| Time (minutes) | Concentration of this compound (mM) | Concentration of 2-methyl-3-nitro-4-(piperidin-1-yl)pyridine (mM) |
| 0 | 10.00 | 0.00 |
| 15 | 8.52 | 1.48 |
| 30 | 7.21 | 2.79 |
| 60 | 5.25 | 4.75 |
| 90 | 3.89 | 6.11 |
| 120 | 2.81 | 7.19 |
| 180 | 1.53 | 8.47 |
| 240 | 0.81 | 9.19 |
| 300 | 0.42 | 9.58 |
Experimental Protocols
HPLC-UV Method for Reaction Monitoring
This protocol describes a reverse-phase HPLC method with UV detection for the quantitative analysis of this compound and its substitution products.
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound standard
-
Product standard (e.g., 2-methyl-3-nitro-4-(piperidin-1-yl)pyridine)
-
Reaction solvent (e.g., Dichloromethane, Acetonitrile)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of this compound and the product in the reaction solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the reaction.
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of mobile phase (e.g., 950 µL) to stop the reaction and prevent further conversion.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compounds of interest)
-
-
Data Analysis:
-
Generate a calibration curve for each compound by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the reactant and product in the reaction samples by interpolating their peak areas from the calibration curves.
-
GC-MS Protocol for Reaction Monitoring
This protocol is suitable for monitoring reactions where the reactants and products are volatile and thermally stable.
Materials and Reagents:
-
Ethyl acetate (GC grade)
-
Internal standard (e.g., dodecane)
-
This compound standard
-
Product standard
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound, the product, and the internal standard in ethyl acetate at known concentrations. Prepare calibration standards containing varying concentrations of the analytes and a fixed concentration of the internal standard.
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of ethyl acetate containing the internal standard (e.g., 950 µL).
-
If necessary, perform a liquid-liquid extraction or derivatization to improve volatility or chromatographic performance.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactant, product, and internal standard based on their retention times and mass spectra.
-
Quantify the analytes using the ratio of their peak areas to the peak area of the internal standard, referenced against the calibration curve.
-
In-situ NMR Spectroscopy for Real-Time Reaction Monitoring[1]
This protocol allows for the continuous monitoring of a reaction directly within an NMR spectrometer, providing real-time kinetic data without the need for sampling and quenching.[1]
Materials and Reagents:
-
Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)
-
Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)
-
Reactants (this compound and nucleophile)
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 500 MHz or greater, is recommended for better resolution)
-
NMR tubes
Procedure:
-
Sample Preparation: [1]
-
In a vial, dissolve this compound and the internal standard in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
In a separate vial, prepare a solution of the nucleophile (e.g., piperidine) in the same deuterated solvent.
-
-
NMR Data Acquisition: [1]
-
Place the NMR tube containing the substrate and internal standard into the pre-heated and shimmed NMR spectrometer.
-
Acquire an initial spectrum (t=0).
-
Inject the nucleophile solution into the NMR tube and start the acquisition of a series of ¹H NMR spectra at regular time intervals.
-
Acquisition Parameters (Example):
-
Pulse Program: Standard 1D proton
-
Number of Scans: 1 (for fast acquisition)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-3 seconds
-
-
-
Data Processing and Analysis:
-
Process the series of spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the reactant, product, and internal standard.
-
Integrate the area of a well-resolved peak for each species.
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the internal standard of known concentration.
-
Visualizations
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-2-methyl-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the scale-up synthesis of 4-chloro-2-methyl-3-nitropyridine and its derivatives. This class of compounds serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine, used in the treatment of HIV-1 infection.
Overview of Synthetic Strategies
The synthesis of this compound derivatives on a larger scale typically follows one of two primary routes:
-
Route A: Nitration of a 2-chloro-4-methylpyridine precursor. This is a common and direct method, though it can present challenges with regioselectivity and requires careful control of reaction conditions to ensure safety and minimize by-product formation.
-
Route B: Chlorination of a 2-hydroxy-4-methyl-3-nitropyridine precursor. This route can offer better regioselectivity and is often employed in industrial settings.
The choice of route often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Experimental Protocols and Data
Route A: Nitration of 2-amino-4-methylpyridine
This protocol outlines a multi-step process for the synthesis of 2-chloro-4-methyl-5-nitropyridine, a closely related isomer, which highlights the general principles of nitration and subsequent transformations on a laboratory scale-up.
Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, concentrated sulfuric acid is added. 2-amino-4-methylpyridine is then slowly added while maintaining the temperature between 5°C and 10°C with an ice bath. Subsequently, a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid is added dropwise. The reaction mixture is then heated to approximately 60°C for about 15 hours. After completion, the mixture is poured onto ice and neutralized with ammonia to a pH of 5.0-5.5 to precipitate the product.[1]
Step 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine
The crude 2-amino-5-nitro-4-methylpyridine is dissolved in dilute sulfuric acid and cooled to 0-2°C. A solution of sodium nitrite is then added dropwise. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under vacuum to yield the 2-hydroxy-5-nitro-4-methylpyridine.[1]
Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
The 2-hydroxy-5-nitro-4-methylpyridine is reacted with a mixture of phosphorus pentachloride and phosphorus oxychloride at 110°C for 3 hours. Excess phosphorus oxychloride is removed by vacuum distillation. The residue is then poured into water to precipitate the final product, 2-chloro-4-methyl-5-nitropyridine.[1]
| Step | Starting Material | Key Reagents | Temperature | Time | Yield | Purity |
| 1 | 2-amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | 5-10°C, then 60°C | ~15 h | - | - |
| 2 | 2-amino-5-nitro-4-methylpyridine | Dilute H₂SO₄, NaNO₂ | 0-5°C | 0.5 h | - | - |
| 3 | 2-hydroxy-5-nitro-4-methylpyridine | PCl₅, POCl₃ | 110°C | 3 h | - | - |
Quantitative yield and purity data for each step in a scaled-up process would require process-specific optimization and analysis.
Route B: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone
This protocol describes the synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine, a derivative of the target compound, from a pyridone precursor.
In a reaction vessel, 2,6-dimethyl-3-nitro-4-pyridone (11.23 g, 66.8 mmol) and phosphorus oxychloride (57 ml) are heated to reflux for 1.5 hours.[2] After the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then dissolved in dichloromethane (150 ml) and washed with a dilute aqueous sodium bicarbonate solution until the aqueous layer reaches a pH of 7. The organic phase is then separated, dried with magnesium sulfate, and concentrated under reduced pressure to yield the product as a pale yellow solid.[2]
| Starting Material | Key Reagent | Reaction Condition | Time | Yield |
| 2,6-dimethyl-3-nitro-4-pyridone | Phosphorus oxychloride | Reflux | 1.5 h | 79% |
Application in Drug Development: Synthesis of Nevirapine
This compound derivatives are critical intermediates in the synthesis of Nevirapine, an anti-HIV drug. The synthesis involves the reduction of the nitro group to an amine, followed by coupling with another heterocyclic component. The 2-chloro-3-amino-4-picoline is a key building block for Nevirapine.[3]
Scale-up Synthesis of 2-chloro-3-amino-4-picoline
An early and important method for the synthesis of 3-amino-2-chloro-4-methylpyridine starts from 2-chloro-4-methyl-3-nitropyridine.[4] More recent industrial processes often utilize alternative routes due to challenges with nitration on a large scale, including non-selective nitration and thermal hazards.[4]
A common industrial route to a key precursor of Nevirapine, 2-chloro-3-amino-4-picoline (CAPIC), involves several steps starting from more readily available materials. One patented method involves the reaction of malononitrile with acetone, followed by a series of transformations including cyclization and chlorination to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. This intermediate is then hydrolyzed and subjected to a Hofmann rearrangement to give the desired 3-amino-2-chloro-4-methylpyridine.
| Intermediate | Key Transformation | Reagents | Yield |
| 2-hydroxy-4-methyl-3-pyridinylcarbonitrile | Chlorination | Phosphorus oxychloride | 89.2% |
| 2-chloro-4-methyl-3-pyridine carbonitrile | Hydrolysis | Conc. H₂SO₄ | 69% |
| 2-chloro-4-methylnicotinamide | Hofmann Rearrangement | NaOH, Br₂ | 90.6% |
Visualizations
Synthetic Workflow: From 2-chloro-4-methyl-3-nitropyridine to Nevirapine
Caption: Synthetic pathway from 2-chloro-4-methyl-3-nitropyridine to Nevirapine.
Mechanism of Action: Nevirapine Inhibition of HIV-1 Reverse Transcriptase
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3][5]
Caption: Nevirapine's allosteric inhibition of HIV-1 reverse transcriptase.
References
Applications of 4-Chloro-2-methyl-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methyl-3-nitropyridine is a versatile heterocyclic building block in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the chloro substituent on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The pyridine core is a privileged scaffold in drug design, and this particular derivative offers multiple reaction sites for chemical modification. The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group can be reduced to an amino group, providing a handle for further functionalization. This document provides an overview of the applications of this compound and its close analogs in the development of kinase inhibitors and anticancer agents, complete with experimental protocols and quantitative data.
Key Applications in Medicinal Chemistry
The primary utility of this compound and its isomers in medicinal chemistry is as an intermediate in the synthesis of more complex molecules with therapeutic potential. The key reactions involve the displacement of the chloride ion by various nucleophiles, a reaction that is facilitated by the presence of the activating nitro group.
Synthesis of Kinase Inhibitors
Analogs of this compound are valuable starting materials for the development of potent kinase inhibitors. For instance, 2-chloro-5-methyl-3-nitropyridine has been utilized in the synthesis of a series of Janus kinase 2 (JAK2) inhibitors.[1] The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and autoimmune diseases.[1][2][3]
Signaling Pathway
Below is a diagram of the JAK/STAT signaling pathway, which is a key target for inhibitors synthesized from nitropyridine derivatives.
Synthesis of Anticancer Agents
The structural motif of 4-chloro-3-nitropyridine is present in precursors to novel anticancer agents. For example, it is a key starting material for the synthesis of 3,6-diazaphenothiazines, which have demonstrated significant antitumor activity.[4][5] These compounds are synthesized through a nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent cyclization.
Quantitative Data
The following table summarizes the biological activity of representative compounds synthesized from 4-chloro-3-nitropyridine and its analogs.
| Compound Class | Target | Starting Material | Representative Compound | IC50 | Cell Line | Reference |
| JAK2 Inhibitors | JAK2 | 2-Chloro-5-methyl-3-nitropyridine | Sulfamide derivative | 8.5 µM | - | [1] |
| 3,6-Diazaphenothiazines | Antitumor | 4-Chloro-3-nitropyridine | 10H-3,6-diazaphenothiazine | < 0.72 µg/mL | SNB-19, C-32, MCF-7 | [5][6] |
| 3,6-Diazaphenothiazines | Antitumor | 4-Chloro-3-nitropyridine | 10-(2-Pyrimidinyl)-3,6-diazaphenothiazine | 2.13 µg/mL | MCF-7 | [6] |
| 3,6-Diazaphenothiazines | Antitumor | 4-Chloro-3-nitropyridine | 10-(3-Dimethylaminopropyl)-3,6-diazaphenothiazine | 3.56 µg/mL | C-32 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 10H-3,6-diazaphenothiazine
This protocol describes the synthesis of the core 3,6-diazaphenothiazine scaffold from 4-chloro-3-nitropyridine.
Reaction Scheme:
Materials:
-
4-Chloro-3-nitropyridine
-
Sodium 3-amino-2-pyridinethiolate
-
Dry N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl3)
-
Aluminum oxide for column chromatography
Procedure:
-
To a solution of sodium 3-amino-2-pyridinethiolate (1 mmol) in dry DMF (10 mL), add 4-chloro-3-nitropyridine (1 mmol).[6]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux for 3 hours.
-
After cooling, evaporate the solvent in vacuo.
-
Dissolve the dry residue in CHCl3 and purify by column chromatography using aluminum oxide as the stationary phase and CHCl3 as the eluent.
-
The product, 10H-3,6-diazaphenothiazine, is obtained.
Protocol 2: N-Alkylation of 10H-3,6-diazaphenothiazine
This protocol details the subsequent functionalization of the 3,6-diazaphenothiazine core.
Reaction Scheme:
Materials:
-
10H-3,6-diazaphenothiazine
-
Sodium hydride (NaH, 60% in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
Alkyl or heteroaryl halide (e.g., methyl iodide, benzyl chloride, 2-chloropyrimidine)
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 10H-3,6-diazaphenothiazine (0.5 mmol) in dry DMF (5 mL), add NaH (1 mmol, washed with hexane to remove mineral oil).[6]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the desired alkyl or heteroaryl halide (1.5 mmol) and continue stirring for 24 hours.
-
Pour the mixture into water (15 mL) and extract with CHCl3 (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to yield the N-substituted product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of 3,6-diazaphenothiazine derivatives.
Conclusion
This compound and its related isomers are valuable and reactive intermediates in medicinal chemistry. Their utility in the synthesis of potent kinase inhibitors and novel anticancer agents highlights their importance in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this chemical scaffold in developing new therapeutic agents. The straightforward nucleophilic aromatic substitution chemistry, coupled with the potential for further modification of the nitro and methyl groups, ensures that these building blocks will continue to be relevant in the construction of complex and biologically active molecules.
References
- 1. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Diazaphenothiazines as potential lead molecules - synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-3-nitropyridine. The information is designed to address specific issues that may be encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize the reaction temperature. Nitration of pyridines often requires carefully controlled, and sometimes elevated, temperatures.[1][2] - Ensure starting materials are pure and dry. Pyridine derivatives can be sensitive to harsh acidic conditions and high temperatures. - Optimize the recrystallization solvent and procedure to minimize product loss.[3][4][5] |
| Formation of Impurities | - Isomeric Byproducts: Nitration of substituted pyridines can lead to the formation of different isomers. For example, nitration of 2-chloro-4-methylpyridine could potentially yield other nitro-isomers.[1] - Over-nitration: Use of excessively harsh nitrating conditions (e.g., high concentration of nitric acid, high temperature) can lead to the introduction of more than one nitro group. - Hydrolysis of Chloro Group: The chloro group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding hydroxypyridine derivative. | - Carefully control the reaction temperature and the rate of addition of the nitrating agent. - Use a less aggressive nitrating agent if isomer formation is a significant issue. - Purify the crude product by recrystallization or column chromatography to separate isomers. A mixture of ethyl acetate and petroleum ether has been used for recrystallizing related compounds.[6] - Avoid prolonged reaction times at high temperatures. - Ensure anhydrous conditions if the chloro group is sensitive to hydrolysis. |
| Reaction Stalls or is Sluggish | - Insufficient activation of the pyridine ring for nitration. - Low reaction temperature. - Poor mixing of reactants. | - Pyridine nitration is generally a difficult reaction due to the electron-deficient nature of the ring. Ensure a sufficiently strong nitrating mixture (e.g., a mixture of concentrated sulfuric acid and nitric acid) is used.[2] - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
| Difficult Purification | - Oily product that is difficult to crystallize. - Co-precipitation of impurities with the product. | - Try different solvent systems for recrystallization. Common solvents for purifying organic solids include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[3][4][5] - If recrystallization is ineffective, consider purification by column chromatography on silica gel. - An effective workup procedure is crucial. This may involve quenching the reaction mixture in ice water, neutralizing with a base (e.g., sodium bicarbonate), and extracting the product with an organic solvent like dichloromethane.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes start from either 2-methyl-4-chloropyridine, which is then nitrated, or from a pyridone precursor like 2,6-dimethyl-3-nitro-4-pyridone, which undergoes chlorination.[7] Another potential precursor is 4-hydroxy-2-methyl-3-nitropyridine.
Q2: What are the typical reagents and conditions for the nitration step?
A2: The nitration of the pyridine ring typically requires harsh conditions. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is often carried out at elevated temperatures, for instance, around 60°C or higher, and the reaction time can be several hours.[1] It is crucial to control the temperature to avoid over-nitration and decomposition.
Q3: What chlorinating agents are effective for converting a hydroxypyridine to a chloropyridine?
A3: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for converting hydroxypyridines (or pyridones) to their corresponding chloropyridines. The reaction is typically performed by heating the substrate in excess phosphorus oxychloride.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any major impurities.
Q5: What is a standard work-up procedure for the synthesis of this compound?
A5: A typical work-up procedure involves carefully quenching the reaction mixture by pouring it onto ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic. The product is then extracted into an organic solvent like dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.[7][8]
Q6: What is the best way to purify the final product?
A6: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3][4][5] The choice of solvent is critical and may require some experimentation. A mixture of solvents, such as ethyl acetate and petroleum ether, can also be effective.[6] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a good alternative.
Experimental Protocols
Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine from 2,6-dimethyl-3-nitro-4-pyridone[7]
This protocol describes a related synthesis and can be adapted.
Materials:
-
2,6-dimethyl-3-nitro-4-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Dilute aqueous sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2,6-dimethyl-3-nitro-4-pyridone (11.23 g, 66.8 mmol) and phosphorus oxychloride (57 ml) is heated at reflux for 1.5 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (150 ml).
-
The dichloromethane solution is treated with a dilute aqueous sodium bicarbonate solution until the aqueous layer reaches a pH of approximately 7.
-
The organic phase is separated, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the product as a pale yellow solid.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2,6-dimethyl-3-nitro-4-pyridone | 168.14 | 11.23 | 66.8 |
| Phosphorus oxychloride | 153.33 | - | - |
Expected Yield: 9.8 g (79%)
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Chloro-2-hydroxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 4-Chloro-2-methyl-3-nitropyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves the nitration of 2-chloro-4-methylpyridine using a mixed acid solution, typically a combination of concentrated nitric acid and sulfuric acid.[3][4] The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reaction is the formation of the constitutional isomer, 4-chloro-2-methyl-5-nitropyridine.[3][4] The directing effects of the existing methyl and chloro substituents on the pyridine ring can lead to nitration at both the C3 and C5 positions. Other potential side reactions include over-nitration (dinitration), although this is less common under controlled conditions, and hydrolysis of the chloro group to a hydroxyl group if excess water is present.
Q3: Why is the formation of the 5-nitro isomer a significant issue?
A3: The 5-nitro isomer is a significant impurity because its physical properties, such as polarity and boiling point, are very similar to the desired 3-nitro product. This similarity makes separation by standard techniques like distillation or simple recrystallization challenging, often requiring careful optimization of purification methods like fractional crystallization or column chromatography.
Q4: What are the typical yields and purity levels I can expect?
A4: The combined yield of the 3-nitro and 5-nitro isomers can be high, often in the range of 95-98%.[4] However, the ratio between the isomers is highly dependent on reaction conditions. After purification, the yield of the desired this compound can range from 75% to 85%, with purities exceeding 95%.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup and purification. | 1. Monitor the reaction using TLC or HPLC to ensure completion. 2. Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture to control the reaction rate and prevent degradation. 3. Optimize the extraction and recrystallization solvents and procedures to minimize product loss. |
| High Levels of 5-Nitro Isomer Impurity | The kinetics of the reaction favor the formation of the 5-nitro isomer under certain conditions. This is a common issue of regioselectivity.[3][4] | 1. Temperature Control: Strictly control the temperature during the nitration. Lower temperatures often favor the formation of the 3-nitro isomer. 2. Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of 2-chloro-4-methylpyridine to maintain a low localized concentration of the nitronium ion. 3. Purification: Employ fractional recrystallization. One method involves using a solvent system like ethanol/water, where the desired 3-nitro isomer may crystallize out first upon cooling, leaving the 5-nitro isomer in the mother liquor.[4] |
| Presence of Dipyridine Byproducts | This can occur in related pyridine syntheses, potentially due to side reactions under harsh conditions.[5] | Ensure the starting materials are pure. Use of milder reaction conditions and appropriate stoichiometry can help minimize the formation of such impurities. |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities (especially the isomeric byproduct) or residual solvent. | 1. Re-purify the product using column chromatography to separate the isomers. 2. Ensure all solvent is removed under reduced pressure. 3. Try seeding the oil with a small crystal of pure product, or scratch the inside of the flask with a glass rod to induce crystallization. |
| Hydrolysis of the Chloro Group (Formation of Hydroxypyridine) | Presence of excess water in the reaction mixture, particularly during workup at elevated temperatures. | Use anhydrous reagents and solvents. Perform the reaction quenching and workup at low temperatures (e.g., pouring the reaction mixture onto ice).[5] |
Data on Isomer Distribution and Purification
The following table summarizes typical quantitative data from the nitration of 2-chloro-4-aminopyridine, a closely related substrate, which highlights the common challenge of isomer separation.
| Parameter | Value | Reference |
| Total Yield (3-nitro and 5-nitro isomers) | 95-98% | [4] |
| Yield of 4-amino-2-chloro-3-nitropyridine (after recrystallization) | 75-85% | [4] |
| Purity of 4-amino-2-chloro-3-nitropyridine (after recrystallization) | 95-99% | [4] |
| Yield of 4-amino-2-chloro-5-nitropyridine (from mother liquor) | 15-25% | [4] |
| Purity of 4-amino-2-chloro-5-nitropyridine (after recrystallization) | 95-99% | [4] |
Experimental Protocols
General Protocol for Nitration of 2-Chloro-4-methylpyridine
This protocol is a synthesis of common laboratory procedures and should be adapted and optimized for specific laboratory conditions and scales.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Slowly add 2-chloro-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2-chloro-4-methylpyridine. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-5°C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., 30% sodium carbonate solution) until the pH reaches approximately 6-7.[5] Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of 3-nitro and 5-nitro isomers.
-
Purification: Purify the crude product by fractional recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the pure this compound.
Visualized Workflows and Pathways
Caption: Troubleshooting logic for purifying this compound.
Caption: Formation of the desired product and the primary isomeric byproduct.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-methyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chloro-2-methyl-3-nitropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically positional isomers formed during the nitration of 4-chloro-2-methylpyridine, such as 4-Chloro-2-methyl-5-nitropyridine. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents from the synthesis. The presence of isomers is a significant challenge as their similar physical properties can make separation difficult.[1]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: Both recrystallization and column chromatography can be effective, and the choice depends on the impurity profile and the desired final purity. Recrystallization is often a good first step for removing the bulk of impurities and can be sufficient if the main impurity is significantly less soluble. For separating challenging isomers and achieving very high purity (>99%), column chromatography is generally the more powerful technique.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for a quick assessment of the separation of your desired compound from impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: My compound oils out during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by using a larger volume of solvent, cooling the solution more slowly, or by adding a co-solvent in which the compound is less soluble to induce crystallization. Vigorous stirring or seeding with a small crystal of the pure compound can also help.
Q5: The separation on my chromatography column is poor. How can I improve it?
A5: Poor separation can be due to several factors. You can try optimizing the mobile phase by using a less polar solvent system to increase the retention time of your compound on the silica gel. Ensure the column is packed properly to avoid channeling. A smaller sample load relative to the amount of silica gel can also significantly improve resolution.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent volume or incorrect solvent choice. | Gradually add more solvent while heating and stirring. If the compound still does not dissolve, a different solvent or solvent system may be required. |
| No crystals form upon cooling | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath or even a freezer. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble in the hot solvent, leading to a supersaturated solution that is below the compound's melting point upon cooling. | Use a lower boiling point solvent. Use a larger volume of solvent. Cool the solution more slowly with gentle stirring. Add a co-solvent in which the compound is less soluble. |
| Low recovery of pure compound | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration to minimize loss in the mother liquor. Preheat the filtration apparatus to prevent premature crystallization. |
| Colored impurities in crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product as well). A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (low resolution) | Incorrect mobile phase polarity; column overloading; column was not packed properly. | Decrease the polarity of the mobile phase to increase the separation between compounds. Reduce the amount of crude material loaded onto the column. Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Compound elutes too quickly | Mobile phase is too polar. | Switch to a less polar solvent system. A common starting point for chlorinated nitropyridines is a mixture of hexane and ethyl acetate; increase the proportion of hexane. |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or tailing of bands | Compound is interacting too strongly with the silica gel; sample is not fully dissolved or is reacting on the column. | Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or acetic acid, if compatible with your compound) to the mobile phase. Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading. |
| Cracks in the silica gel bed | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the crude product.
Materials:
-
Crude this compound
-
Solvent system: Ethyl Acetate/Hexane (start with a ratio of 1:5 and adjust as needed)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution.
-
If colored impurities are present, you may add a very small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Expected Results:
| Parameter | Representative Value |
| Starting Purity | ~90% |
| Final Purity | >98% |
| Yield | 70-85% |
Note: These values are estimates based on the purification of similar compounds and may vary depending on the nature and amount of impurities in the starting material.
Protocol 2: Column Chromatography of this compound
This protocol is designed for the purification of this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: Hexane/Ethyl Acetate (start with a 9:1 ratio and adjust based on TLC analysis)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane/ethyl acetate. The ideal solvent system will give a good separation between the desired product (Rf value of ~0.3-0.4) and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the elution of the compounds by spotting the collected fractions onto TLC plates and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Expected Results:
| Parameter | Representative Value |
| Starting Purity | 85-95% |
| Final Purity | >99.5% |
| Yield | 60-80% |
Note: These values are estimates and the actual yield will depend on the separation efficiency and the amount of impurities present.
Visualizations
References
Technical Support Center: 4-Chloro-2-methyl-3-nitropyridine Reactions
Welcome to the technical support center for reactions involving 4-Chloro-2-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile substrate primarily used in three main types of reactions:
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the pyridine nitrogen activate the chlorine atom for displacement by various nucleophiles (O, N, S).
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds with a wide range of primary and secondary amines.
Q2: I am observing a low yield in my reaction. What are the general causes?
A2: Low yields in reactions with this compound can stem from several factors:
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Poor substrate quality: Impurities in the starting material can interfere with the reaction.
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Suboptimal reaction conditions: Incorrect temperature, solvent, base, or catalyst/ligand combination can significantly impact yield.
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Presence of oxygen: Palladium-catalyzed reactions are often sensitive to oxygen, which can deactivate the catalyst.[1]
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Side reactions: Decomposition of the starting material or product, hydrodehalogenation (replacement of chlorine with hydrogen), and homocoupling of coupling partners are common side reactions.[2]
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Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature.
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Product degradation: The desired product might be unstable under the reaction or work-up conditions.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions with this compound are generally efficient due to the electronic activation of the substrate. However, issues can still arise.
Common Problems & Solutions:
-
Low Yield/No Reaction:
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Increase Temperature: Heating the reaction is often necessary to overcome the activation energy.
-
Stronger Base: For nucleophiles like alcohols and thiols, a stronger base (e.g., NaH, K₂CO₃) can increase the nucleophilicity of the reagent.
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Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred.[3]
-
-
Side Product Formation (e.g., decomposition):
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Lower Temperature: If the desired product or starting material is thermally unstable, reducing the reaction temperature and extending the reaction time may be beneficial.
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Milder Base: A very strong base might lead to decomposition. Consider using a weaker base if possible.
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Data Presentation: Expected Yields in SNAr Reactions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| O-Nucleophile | Phenol | K₂CO₃ | DMF | 80-120 | 70-90 |
| N-Nucleophile | Aniline | K₂CO₃ | DMAc | 100-140 | 75-95 |
| N-Nucleophile | Morpholine | Et₃N | Dioxane | 80-110 | 80-98 |
| S-Nucleophile | Thiophenol | NaH | THF | 25-60 | 85-99 |
Note: Yields are indicative and can vary based on specific substrates and reaction conditions.
Experimental Protocol: General Procedure for SNAr with an Amine
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To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
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Add a polar aprotic solvent (e.g., DMF, DMAc, or NMP) to achieve a concentration of 0.1-0.5 M.
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Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
SNAr Reaction Mechanism Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling is a powerful tool for C-C bond formation. However, its success is highly dependent on the careful optimization of several parameters.
Common Problems & Solutions:
-
Low Yield:
-
Catalyst/Ligand Choice: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. Using a pre-catalyst can also be beneficial.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can also play a role.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often employed.[1]
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Temperature: Increasing the temperature can improve reaction rates, but may also lead to decomposition.
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Degassing: Thoroughly degas the reaction mixture to prevent catalyst deactivation by oxygen.[1]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be protonated and decompose. Using anhydrous solvents or a fluoride source (e.g., KF) as the base can sometimes mitigate this.
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Homocoupling: Homocoupling of the boronic acid can occur. This is often a sign of catalyst decomposition or the presence of oxygen.[2]
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Hydrodehalogenation: The starting material can be reduced, replacing the chlorine with a hydrogen. This can be caused by certain phosphine ligands or impurities.
-
Data Presentation: Suzuki-Miyaura Coupling Yields
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene/H₂O | 110 | 65-85 |
| Thiophene-3-boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O | 90 | 60-80 |
Note: Yields are indicative and can vary based on specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction provides a powerful method for constructing C-N bonds, but like other palladium-catalyzed reactions, it requires careful optimization.
Common Problems & Solutions:
-
Low Yield:
-
Ligand Selection: The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are frequently successful.
-
Base Choice: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and LHMDS are common choices. Weaker bases like K₂CO₃ or K₃PO₄ can be used for sensitive substrates but may require higher temperatures and longer reaction times.[4]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: Strict exclusion of air is critical for catalyst stability.
-
-
Side Reactions:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. It can be promoted by certain ligands or impurities.
-
β-Hydride Elimination: This can occur with amine substrates that have β-hydrogens, leading to the formation of an imine and a reduced arene.[5]
-
Data Presentation: Buchwald-Hartwig Amination Yields
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range (%) |
| Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 75-95 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 90 | 60-80 |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 70-90 |
Note: Yields are indicative and can vary based on specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BrettPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting Flowchart for Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
References
Technical Support Center: 4-Chloro-2-methyl-3-nitropyridine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound presents several challenges primarily due to the electron-deficient nature of the pyridine ring. This characteristic makes electrophilic aromatic substitution, such as nitration, difficult, often requiring harsh reaction conditions.[1] Key challenges include controlling regioselectivity to favor the desired 3-nitro isomer over other isomers, the potential for side product formation, and the need for robust purification methods to isolate the final product.[1][2]
Q2: Why is my nitration of 2-methyl-4-chloropyridine resulting in a low yield?
Low yields during the nitration of 2-methyl-4-chloropyridine can be attributed to several factors. The electron-withdrawing effects of the chloro group and the pyridine nitrogen deactivate the ring towards electrophilic attack, necessitating forceful reaction conditions which can also lead to product degradation.[1] Inadequate temperature control, improper ratio of nitric and sulfuric acids, or insufficient reaction time can all contribute to incomplete reactions and reduced yields.
Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the nitration?
The formation of isomers, particularly the 5-nitro isomer, is a common issue in the nitration of substituted pyridines.[3] To enhance the regioselectivity for the desired 3-nitro product, careful optimization of reaction conditions is crucial. This includes controlling the reaction temperature, as higher temperatures can lead to a decrease in selectivity. The choice of nitrating agent can also influence the outcome. While a mixture of concentrated nitric and sulfuric acid is common, other nitrating agents might offer better selectivity under specific conditions.[1]
Q4: What are the recommended purification methods for this compound?
Purification of this compound often involves recrystallization or column chromatography to separate it from unreacted starting materials, isomeric byproducts, and other impurities.[4] The choice of solvent for recrystallization is critical and may require some experimentation to find a system that provides good separation. For column chromatography, a solvent system with the appropriate polarity will be necessary to effectively separate the desired product from closely related isomers.
Q5: Are there any specific safety precautions I should take when working with this compound and its synthetic precursors?
Yes, standard laboratory safety protocols should be strictly followed. The reagents used in the synthesis, such as fuming nitric acid, concentrated sulfuric acid, and phosphorus oxychloride, are highly corrosive and toxic. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Caution should also be exercised during the work-up procedure, especially when neutralizing strong acids. 4-Chloro-2,6-dimethyl-3-nitropyridine, a similar compound, is noted as a potential skin irritant.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete nitration due to insufficiently harsh conditions. | Ensure the use of fuming nitric acid and concentrated sulfuric acid. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. Be aware that excessively high temperatures can lead to degradation. |
| Decomposition of the starting material or product under harsh reaction conditions. | Maintain strict temperature control throughout the reaction. Consider a stepwise addition of the nitrating agent at a lower temperature, followed by a gradual increase to the desired reaction temperature. | |
| Loss of product during work-up and purification. | Optimize the extraction and purification steps. For liquid-liquid extraction, ensure the correct pH of the aqueous layer to prevent loss of the product. For recrystallization, perform small-scale trials to identify the optimal solvent. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the nitration step. | Carefully control the reaction temperature; lower temperatures often favor the formation of a specific isomer. Explore alternative nitrating agents that may offer higher selectivity. |
| Side reactions such as oxidation of the methyl group. | Use a moderate reaction temperature and avoid excessively long reaction times. | |
| Difficulty in Purifying the Product | Co-elution of isomers during column chromatography. | Experiment with different solvent systems for column chromatography to improve separation. A less polar or more polar eluent might be required. Gradient elution can also be effective. |
| Co-crystallization of isomers. | Try different solvents or solvent mixtures for recrystallization. Sometimes, a multi-step recrystallization process can improve purity. | |
| Incomplete Chlorination | Insufficient amount or reactivity of the chlorinating agent (e.g., POCl₃). | Use a fresh bottle of phosphorus oxychloride. Ensure an adequate molar excess of the chlorinating agent. |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature to reflux and extend the reaction time, monitoring the progress by TLC or GC. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the nitration of a 4-hydroxy-2-methylpyridine derivative followed by chlorination.
Step 1: Nitration of 4-hydroxy-2-methylpyridine
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To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-hydroxy-2-methylpyridine portion-wise while stirring.
-
Slowly add fuming nitric acid to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
Step 2: Chlorination of 4-hydroxy-2-methyl-3-nitropyridine
-
To the crude 4-hydroxy-2-methyl-3-nitropyridine, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Neutralize the solution with a base to precipitate the crude this compound.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
- 1. This compound | 23056-35-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-2-methyl-3-nitropyridine, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Disclaimer: Specific quantitative stability data for this compound in acidic media is not extensively available in public literature. The information provided here is based on general chemical principles of substituted pyridines and available data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in acidic solutions?
A1: The primary stability concern for this compound in acidic solutions is its susceptibility to hydrolysis. The pyridine ring, activated by the electron-withdrawing nitro group, makes the chlorine atom at the 4-position susceptible to nucleophilic substitution by water, especially at elevated temperatures and lower pH.
Q2: What is the likely degradation product of this compound under acidic conditions?
A2: The expected major degradation product from hydrolysis is 4-hydroxy-2-methyl-3-nitropyridine, where the chlorine atom is replaced by a hydroxyl group.
Q3: Are there any visual indicators of degradation?
A3: While this compound is typically a solid, its degradation in solution may not always provide immediate visual cues. However, you might observe a change in the color or clarity of the solution over time, or the formation of a precipitate, which could be the less soluble hydrolysis product. Analytical monitoring (e.g., by HPLC, TLC, or NMR) is the most reliable way to detect degradation.
Q4: The synthesis of this compound involves strong acids. Doesn't that imply it's stable in acid?
A4: The use of strong acids like concentrated sulfuric or nitric acid in the synthesis of nitropyridines occurs under specific, often controlled and non-aqueous or highly concentrated, conditions for a limited reaction time.[1] This does not guarantee long-term stability in dilute aqueous acidic solutions, where the compound is exposed to water as a nucleophile over extended periods.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is recommended to:
-
Prepare acidic solutions of the compound fresh and use them immediately.
-
Conduct reactions at the lowest feasible temperature.
-
Use the mildest acidic conditions that are compatible with your experimental protocol.
-
Consider using aprotic solvents if your reaction chemistry allows, to minimize the presence of water.
-
Store stock solutions of the compound in a non-acidic, dry solvent and keep them refrigerated or frozen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected yields in reactions conducted in acidic media. | Degradation of the starting material, this compound, due to acid-catalyzed hydrolysis. | 1. Verify Starting Material Integrity: Analyze your starting material by techniques like NMR or melting point to ensure its purity before use. 2. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of any unexpected byproducts. 3. Optimize Reaction Conditions: Attempt the reaction at a lower temperature or with a shorter reaction time. If possible, use a weaker acid or a non-aqueous acidic condition. |
| Appearance of an unexpected, more polar spot on TLC or a new peak in HPLC analysis. | Formation of the hydrolysis product, 4-hydroxy-2-methyl-3-nitropyridine, which is generally more polar than the chlorinated starting material. | 1. Characterize the Byproduct: If possible, isolate and characterize the new compound to confirm its identity. An increase in polarity is consistent with the replacement of a chloro group with a hydroxyl group. 2. Adjust Experimental Protocol: Refer to the recommendations for minimizing degradation in the FAQs section. |
| Difficulty in dissolving the compound in acidic aqueous solutions. | While not directly a stability issue, insolubility can affect reaction rates and outcomes. The protonated form of the pyridine may have different solubility characteristics. | 1. Solubility Testing: Perform small-scale solubility tests in the intended acidic medium before proceeding with the full-scale experiment. 2. Co-solvent Addition: Consider the use of a water-miscible organic co-solvent (e.g., methanol, ethanol, DMSO, DMF) to improve solubility. However, be aware that some solvents can also participate in nucleophilic substitution reactions. |
Visualizing Potential Degradation and Troubleshooting
Below are diagrams to help visualize the potential degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Potential pathway for the acid-catalyzed hydrolysis of this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
Technical Support Center: Synthesis of 4-Chloro-2-methyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-2-methyl-3-nitropyridine. Our focus is on minimizing impurity formation and ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the direct nitration of a 2-methyl-4-chloropyridine precursor. This electrophilic aromatic substitution typically employs a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The existing methyl and chloro substituents on the pyridine ring direct the incoming nitro group primarily to the 3-position. However, the harsh conditions required for the nitration of the electron-deficient pyridine ring can lead to the formation of impurities.[1]
Q2: What are the primary impurities I should expect in this synthesis?
A2: The most significant impurity is the regioisomer, 4-chloro-2-methyl-5-nitropyridine. This arises from the nitration occurring at the 5-position of the pyridine ring instead of the desired 3-position. Other potential impurities include di-nitrated byproducts and unreacted starting material. In related syntheses, the formation of dipyridine byproducts has also been observed, suggesting the possibility of dimerization.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and a pure standard of the desired product (if available), you can visualize the consumption of the reactant and the formation of the product and any major byproducts. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.
Q4: What are the general safety precautions for this synthesis?
A4: The nitration of pyridine derivatives is a highly exothermic reaction and requires strict safety measures. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Add the nitrating agent slowly and control the reaction temperature carefully using an ice bath to prevent runaway reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on impurity control.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product under harsh conditions. | - Monitor the reaction by TLC until the starting material is consumed. - Carefully control the reaction temperature as specified in the protocol. Avoid excessive heating. - Use the minimum necessary reaction time to prevent product degradation. |
| High Level of 5-Nitro Isomer Impurity | - Reaction temperature is too high, leading to reduced regioselectivity. - Inappropriate nitrating agent. | - Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. - Consider using a milder nitrating agent if the formation of the 5-nitro isomer is consistently high. |
| Presence of Di-nitrated Byproducts | - Excess of nitrating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely and stop it once the desired product is formed to avoid further nitration. |
| Difficulty in Separating the 3-Nitro and 5-Nitro Isomers | - The isomers have similar physical properties. | - Utilize fractional crystallization. The 3-nitro and 5-nitro isomers often have different solubilities in specific solvents, allowing for their separation. A common technique involves recrystallization from a solvent mixture like ethanol/water or ethyl acetate/hexane. - For small-scale purifications or when high purity is essential, column chromatography on silica gel can be effective. |
| Product is a Dark Oil or Tarry Substance | - Significant degradation of starting material or product. - Presence of numerous impurities. | - Ensure the starting material is pure. - Strictly control the reaction temperature and time. - After the reaction, quench the mixture by pouring it onto ice to rapidly cool it and prevent further side reactions. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected when separating the desired 3-nitro isomer from the 5-nitro impurity, based on analogous syntheses.[2]
| Purification Method | Product | Yield (%) | Purity (%) |
| Recrystallization | 4-Amino-2-chloro-3-nitropyridine (analogue) | 75-85 | 95-99 |
| 4-Amino-2-chloro-5-nitropyridine (analogue impurity) | 15-25 | 95-99 |
Note: This data is for the analogous compound 4-amino-2-chloro-3-nitropyridine and its 5-nitro isomer. The yields and purities for this compound are expected to be in a similar range.
Experimental Protocols
Key Experiment: Nitration of 2-Methyl-4-chloropyridine
This protocol is a generalized procedure based on common nitration methods for pyridine derivatives. Researchers should optimize the conditions for their specific setup.
Materials:
-
2-Methyl-4-chloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 2-methyl-4-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-methyl-4-chloropyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 15-20 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Fractional Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature. The desired 3-nitro isomer, often being less soluble, should crystallize first.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched with the 5-nitro isomer. The solvent can be partially evaporated and the solution cooled further to obtain a second crop of crystals, which will be a mixture of the two isomers, or the 5-nitro isomer may remain in solution.
-
The purity of the isolated crystals should be checked by HPLC or GC-MS. The recrystallization process can be repeated to achieve higher purity.
Visualizing the Process: Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine
Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection for this compound challenging?
A1: this compound presents unique challenges due to its electronic properties. The pyridine nitrogen and the electron-withdrawing nitro group make the C-Cl bond electron-deficient, which can facilitate oxidative addition to the palladium catalyst.[1][2] However, the pyridine nitrogen can also coordinate to the metal center, potentially inhibiting catalytic activity. Therefore, selecting a catalyst system with an appropriate ligand that balances reactivity and stability is crucial.[3][4]
Q2: What are the most common cross-coupling reactions performed with this substrate?
A2: The most common palladium-catalyzed cross-coupling reactions for substrates like this include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[5]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[6][7][8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[9][10]
Q3: Which type of palladium source is best: a pre-catalyst or generating the catalyst in situ?
A3: For consistency and improved reactivity, using a pre-formed palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) is often recommended.[13] These air-stable complexes ensure reliable generation of the active Pd(0) species, which can be a challenge when starting from Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[13][14]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand choice is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or BrettPhos) are often the best starting point, as they promote both oxidative addition and reductive elimination.[13][15] N-heterocyclic carbenes (NHCs) are also effective, particularly for their stability and high activity.[3] Screening a variety of ligand classes is often necessary to find the optimal choice for your specific coupling partners.
Q5: What are common failure modes for these reactions?
A5: Common issues include low or no conversion, catalyst decomposition (indicated by the formation of palladium black), and side reactions like hydrodehalogenation (replacement of the chlorine with hydrogen). These problems often stem from an inactive catalyst, impure reagents, or suboptimal reaction conditions (e.g., base, solvent, temperature).[2][13]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the active Pd(0) species is being generated. Use a palladium pre-catalyst for more reliable activation. If using a Pd(II) source, consider pre-activation by stirring with the ligand before adding other reagents.[13] |
| Impure Reagents | Assess the purity of starting materials, solvents, and bases. Purify reagents if necessary. Solvents must be degassed and anhydrous, and bases should be stored in a desiccator.[13] |
| Suboptimal Conditions | Screen different ligands, solvents, bases, and temperatures. A stronger base or higher temperature may be required for challenging substrates.[13] For Suzuki couplings, ensure the base is adequate to form the boronate complex.[15] |
| Ligand Inhibition | The pyridine nitrogen may be inhibiting the catalyst. Consider using ligands designed for heteroaromatic substrates, such as bulky Buchwald ligands or specialized NHCs.[3][4] |
Problem: Catalyst Decomposition (Reaction Turns Black)
| Possible Cause | Recommended Solution |
| High Temperature | The catalyst may not be stable at the current reaction temperature. Try lowering the temperature or screening ligands that form more thermally stable complexes. |
| Incorrect Ligand | The ligand may not be effectively stabilizing the palladium center throughout the catalytic cycle. Use bulky, electron-rich phosphine ligands or robust NHC ligands.[3][13] |
| Oxygen Contamination | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).[13] |
Problem: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Recommended Solution |
| Presence of Water | Trace amounts of water can lead to hydrodehalogenation. Use anhydrous solvents and reagents. Ensure all glassware is flame- or oven-dried. |
| Beta-Hydride Elimination | This can be a competing pathway, especially in Heck reactions or when using certain alkyl coupling partners.[6] Ligand choice can influence this; sterically hindered ligands can sometimes suppress this side reaction. |
| Base-Related Issues | The choice of base can be critical. For instance, in Suzuki reactions, weak bases may not be sufficient, while overly strong bases can cause degradation of other functional groups.[16] |
Data Summary: Recommended Catalyst Systems
The following tables provide starting points for catalyst selection based on successful couplings of similar electron-deficient (hetero)aryl chlorides. Optimization for this compound is likely required.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Heteroarylboronic Acid | BrettPhos Pd G3 | BrettPhos | K₂CO₃ | Dioxane/H₂O | 100 |
| Alkylboronic Acid | P(t-Bu)₃ Pre-catalyst | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 25-60 |
| Potassium Alkyltrifluoroborate | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | THF/H₂O | 60-80 |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary Alkylamine | BrettPhos Pd G3 | BrettPhos | NaOt-Bu | Dioxane | 100 |
| Primary Arylamine | XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH | 80-110 |
| Secondary Alkylamine | RuPhos Pd G3 | RuPhos | LHMDS | THF | 65-80 |
| Ammonia Equivalent | [(CyPF-tBu)PdCl₂] | CyPF-tBu | K₃PO₄ | Dioxane | 100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol %) and the ligand (if not part of the pre-catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
Preparation: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-10 mol %) and the solid base (e.g., NaOt-Bu, 1.2 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (3-5 cycles).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), followed by the degassed anhydrous solvent (e.g., dioxane). Finally, add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) until analysis indicates complete consumption of the starting material.
-
Workup: After cooling, quench the reaction carefully. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer, and concentrate. Purify the residue by chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting a suitable catalyst system.
Caption: A logical flowchart for troubleshooting failed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions Involving 4-Chloro-2-methyl-3-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Chloro-2-methyl-3-nitropyridine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a chemical that requires careful handling. The primary hazards include:
-
Skin, eye, and respiratory irritation: Direct contact can cause irritation.
-
Harmful if swallowed: Ingestion of the compound can be toxic.
-
Potential for exothermic reactions: While not inherently explosive, its reactions, particularly nucleophilic aromatic substitution (SNAr), can release significant heat.[1] Uncontrolled heat release can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.
Q2: What types of reactions involving this compound are potentially exothermic?
A2: The most common reaction involving this compound is Nucleophilic Aromatic Substitution (SNAr). In these reactions, the chlorine atom is replaced by a nucleophile.[1] The electron-withdrawing nature of the nitro group and the pyridine ring activates the chlorine atom for substitution, and these reactions can be highly exothermic. The rate and extent of heat generation depend on the nucleophile, solvent, and reaction conditions.
Q3: What is a thermal runaway reaction and why is it a concern?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This positive feedback loop can lead to a very rapid rise in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials. In the pharmaceutical and fine chemical industries, avoiding thermal runaway is a critical safety consideration, especially during scale-up.[2]
Q4: How can I assess the exothermic potential of my reaction?
A4: A thorough safety assessment should be conducted before performing the reaction, especially on a larger scale. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of this compound and its reaction mixtures.[3][4][5] Reaction calorimetry can be used to measure the heat of reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, unexpected temperature increase during reagent addition. | The reaction is more exothermic than anticipated. The rate of addition of the limiting reagent is too fast. Inadequate cooling. | 1. Immediately stop the addition of the reagent. 2. Increase cooling to the reactor. 3. If the temperature continues to rise rapidly, be prepared to implement an emergency cooling procedure (e.g., addition of a cold, inert solvent or use of an ice bath). 4. Once the temperature is under control, re-evaluate the procedure. Consider a slower addition rate, more dilute solutions, or a lower reaction temperature. |
| No reaction initiation after adding a portion of the reagent, followed by a sudden, sharp temperature spike. | Delayed reaction initiation leading to an accumulation of unreacted reagents. | 1. This is a very dangerous situation that can lead to a thermal runaway. 2. If possible and safe, stop the addition of the reagent. 3. Ensure the reaction mixture is well-stirred to promote initiation. 4. If the reaction does not start, consider carefully and safely quenching the reaction. 5. For future experiments, ensure a small amount of the reaction is initiated before adding the bulk of the reagent. |
| Localized "hot spots" in the reactor. | Inefficient mixing. | 1. Improve the stirring efficiency. Use a more powerful overhead stirrer or a larger stir bar. 2. Ensure the reactor geometry allows for good mixing. 3. Consider using a different solvent to improve solubility and heat transfer. |
| Difficulty controlling the temperature during scale-up. | The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient. | 1. Do not scale up a reaction without a proper risk assessment. 2. Consider using a semi-batch process where one reagent is added slowly to control the reaction rate. 3. For highly exothermic reactions, continuous flow chemistry can be a safer alternative to batch processing due to the small reaction volume and excellent heat transfer.[6][7][8] |
Quantitative Data
Specific thermal stability and reaction calorimetry data for this compound are not widely available in the public domain. The following table provides typical ranges for similar nitroaromatic compounds and should be used for estimation purposes only. It is crucial to determine the actual thermal properties of your specific reaction system experimentally.
| Parameter | Typical Value Range for Nitroaromatic Compounds | Significance |
| Onset of Decomposition (TGA/DSC) | 150 - 300 °C | The temperature at which the compound begins to decompose. Reactions should be kept well below this temperature. |
| Heat of Reaction (ΔHrxn) for SNAr | -100 to -250 kJ/mol | A measure of the total heat that will be released by the reaction. This is critical for designing cooling systems. |
| Adiabatic Temperature Rise (ΔTad) | 50 - 200 °C | The theoretical temperature increase if no heat is removed from the system. A high value indicates a higher risk of thermal runaway. |
Experimental Protocols
Protocol 1: Small-Scale Screening of a Nucleophilic Aromatic Substitution (SNAr) Reaction
Objective: To safely assess the exotherm of an SNAr reaction with this compound on a small scale.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Base (if required, e.g., K2CO3)
-
Reaction flask equipped with a magnetic stir bar, thermocouple, and a condenser under an inert atmosphere.
-
Ice bath.
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Place the flask in a water bath on a magnetic stir plate and insert a thermocouple to monitor the internal temperature.
-
Slowly add the nucleophile (and base, if needed) dropwise via a syringe pump.
-
Monitor the internal temperature closely during the addition.
-
If a significant exotherm is observed (a temperature rise of more than 5-10 °C), pause the addition and allow the reaction to cool.
-
After the addition is complete, allow the reaction to stir at the desired temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a mild acid).
Protocol 2: Managing a Potentially Exothermic SNAr Reaction using a Semi-Batch Approach
Objective: To safely perform an SNAr reaction on a larger scale by controlling the rate of the exothermic process.
Materials:
-
Same as Protocol 1, but with larger quantities.
-
Jacketed reactor with overhead stirring and a temperature control unit.
-
Addition funnel or syringe pump for controlled addition of the limiting reagent.
Procedure:
-
Set up the jacketed reactor with the overhead stirrer, temperature probe, and addition funnel.
-
Charge the reactor with this compound and the solvent.
-
Set the temperature control unit to the desired reaction temperature.
-
Dissolve the nucleophile (and base, if needed) in a suitable solvent and load it into the addition funnel.
-
Once the reactor contents have reached the set temperature, begin a slow, controlled addition of the nucleophile solution.
-
Monitor the internal temperature and the temperature of the cooling jacket. The difference between these two temperatures can indicate the rate of heat generation.
-
Adjust the addition rate to maintain a stable internal temperature.
-
After the addition is complete, continue to monitor the reaction until the exotherm subsides and the reaction is complete.
Visualizations
Caption: Workflow for SNAr reactions.
Caption: Troubleshooting unexpected exotherms.
References
- 1. This compound | 23056-35-1 | Benchchem [benchchem.com]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perkinelmer.com [perkinelmer.com]
- 5. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvents on the reactivity of 4-Chloro-2-methyl-3-nitropyridine, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Inappropriate solvent polarity: The solvent may not be sufficiently polar to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. | - Switch to a more polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the intermediate without solvating the nucleophile as strongly as protic solvents. - Increase reaction temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. |
| Poor nucleophile solubility: The chosen nucleophile may not be soluble in the reaction solvent, limiting its availability to react. | - Select a solvent that dissolves both the substrate and the nucleophile. - Consider using a phase-transfer catalyst if the nucleophile is a salt that is insoluble in the organic solvent. | |
| Deactivated nucleophile in protic solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity. | - Replace the protic solvent with a polar aprotic solvent. - If a protic solvent is necessary, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. | |
| Formation of Side Products | Reaction with solvent: Some solvents, particularly nucleophilic ones like alcohols or water, can compete with the intended nucleophile, leading to undesired byproducts. | - Use a non-nucleophilic solvent. - Ensure all reagents and solvents are anhydrous if water is a potential competing nucleophile. |
| Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to degradation. | - Lower the reaction temperature. - Use a milder base if applicable. - Monitor the reaction progress closely to avoid prolonged reaction times. | |
| Difficulty in Product Isolation | High boiling point of the solvent: Solvents like DMSO and DMF have high boiling points, which can make product isolation by evaporation challenging. | - Perform a workup procedure to extract the product into a lower-boiling organic solvent. - Consider using a solvent with a lower boiling point if the reaction proceeds efficiently. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the addition of the nucleophile to the carbon bearing the chlorine atom to form a resonance-stabilized intermediate called a Meisenheimer complex. This is followed by the elimination of the chloride ion to restore aromaticity. The nitro group at the 3-position and the nitrogen atom in the pyridine ring are crucial for activating the ring towards nucleophilic attack.
Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?
A2: The rate of SNAr reactions is significantly influenced by solvent polarity. The formation of the negatively charged Meisenheimer complex is the rate-determining step. Polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate. However, the type of polar solvent is critical.
Q3: Should I use a polar protic or a polar aprotic solvent?
A3: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions. These solvents can stabilize the Meisenheimer complex through dipole-dipole interactions. Polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the intermediate, but they can also solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.
Q4: I am observing a very slow reaction with an amine nucleophile in ethanol. What can I do to improve the reaction rate?
A4: The slow reaction is likely due to the protic nature of ethanol, which can hydrogen bond with your amine nucleophile, reducing its reactivity. To improve the rate, you should consider switching to a polar aprotic solvent like DMF or DMSO. If you must use ethanol, you could try increasing the reaction temperature or adding a non-nucleophilic base to increase the concentration of the more reactive deprotonated amine.
Q5: Are there any common side reactions to be aware of?
A5: Yes, side reactions can occur. If your solvent is nucleophilic (e.g., an alcohol), it may compete with your desired nucleophile, leading to the formation of an ether byproduct. Also, at high temperatures or in the presence of a strong base, decomposition of the starting material or product can occur. Vicarious Nucleophilic Substitution (VNS) can also be a competing pathway in some cases, leading to substitution at a different position on the pyridine ring.
Experimental Protocols
While specific quantitative data for the reaction of this compound in various solvents is not extensively available in the reviewed literature, a general experimental protocol for a typical SNAr reaction with an amine nucleophile is provided below. Researchers should optimize the conditions for their specific nucleophile and desired outcome.
General Procedure for the Synthesis of 4-(substituted-amino)-2-methyl-3-nitropyridine:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the desired amine nucleophile (1.1 - 2.0 eq).
-
A non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 - 2.5 eq) can be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-(substituted-amino)-2-methyl-3-nitropyridine.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for SNAr.
Validation & Comparative
A Comparative Guide to 4-Chloro-2-methyl-3-nitropyridine and 2-Chloro-4-methyl-3-nitropyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Among the vast array of heterocyclic intermediates, substituted chloronitropyridines serve as versatile scaffolds. This guide provides an in-depth, objective comparison of two constitutional isomers, 4-Chloro-2-methyl-3-nitropyridine and 2-Chloro-4-methyl-3-nitropyridine, focusing on their synthesis, reactivity, and application in drug development, supported by available experimental data.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of the physical and chemical characteristics of these isomers is essential for their effective use in synthesis. The table below summarizes their key properties. While complete spectroscopic data is not available in all public sources, information for related compounds provides valuable insights.
| Property | This compound | 2-Chloro-4-methyl-3-nitropyridine |
| Molecular Formula | C₆H₅ClN₂O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol | 172.57 g/mol |
| CAS Number | 23056-35-1 | 23056-39-5 |
| Melting Point | Not available | 51-53 °C |
| Boiling Point | 247.1 ± 35.0 °C at 760 mmHg | Not available |
| Density | 1.4 ± 0.1 g/cm³ | Not available |
| ¹H NMR | Data not readily available. For the related 4-chloro-2,6-dimethyl-3-nitropyridine: ¹H NMR (300 MHz, CDCl₃) δ 2.58 (s, 3H), 2.61 (s, 3H), 7.22 (s, 1H).[1][2] | Data not readily available. For the related 2-chloro-3-methyl-5-nitropyridine: ¹H NMR shows signals corresponding to the methyl and aromatic protons. |
| ¹³C NMR | Data not readily available. | Data not readily available. For the related 2-chloro-4-methyl-5-nitropyridine: ¹³C NMR data is available. |
Synthesis and Availability
The synthetic accessibility of these isomers is a critical factor for their practical application. The available literature indicates distinct differences in the ease of their preparation.
2-Chloro-4-methyl-3-nitropyridine appears to be the more readily accessible of the two isomers. It is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, which has driven the development of efficient synthetic routes. One common approach involves the nitration of 2-hydroxy-4-picoline, which can lead to a mixture of 3-nitro and 5-nitro isomers that require separation. A more direct synthesis has been reported starting from 3-nitro-4-methylpyridin-2-one and treating it with phosphorus oxychloride, affording the desired product in high yield.
This compound synthesis is generally considered more challenging. The primary difficulty lies in the regioselective nitration of 2-methyl-4-chloropyridine, which tends to yield a mixture of isomers. A patented method for a related compound, 4-amino-2-chloro-3-nitropyridine, highlights this challenge, where the nitration of 2-chloro-4-aminopyridine results in a mixture of the 3-nitro and 5-nitro isomers. The desired 3-nitro isomer is then obtained after a separation process, with reported yields of 75-85% for the nitration step. This suggests that the synthesis of this compound likely involves a multi-step process with a key separation of isomers, potentially impacting its cost and availability.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these chloronitropyridines in synthesis lies in their reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr). The positions of the electron-withdrawing nitro group and the leaving group (chloride) relative to the ring nitrogen atom significantly influence the reactivity of the C-Cl bond.
In pyridine systems, the carbon atoms at the 2- and 4-positions are inherently more electron-deficient due to the inductive effect and resonance stabilization of the Meisenheimer intermediate by the nitrogen atom. The presence of a strong electron-withdrawing group like a nitro group further activates the ring for nucleophilic attack.
For 2-Chloro-4-methyl-3-nitropyridine , the chlorine atom is at the 2-position, which is activated by the ring nitrogen. The nitro group at the 3-position provides additional activation. This arrangement is expected to make the chloro group susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
For This compound , the chlorine atom is at the 4-position, which is also an activated position in the pyridine ring. The nitro group at the 3-position further enhances this activation.
Below is a generalized reaction scheme for the SNAr reaction of these isomers with an amine nucleophile.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and adaptation in a research setting. Below are representative procedures for the synthesis and a key reaction of these isomers.
Synthesis of 2-Chloro-4-methyl-3-nitropyridine
This protocol is adapted from a known multi-step synthesis of the corresponding 3-amino derivative, with the final chlorination step being key.
Step 1: Preparation of 2-hydroxy-4-methyl-3-pyridinecarbonitrile This intermediate can be synthesized from ethylacetoacetate and cyanoacetamide through a series of reactions.
Step 2: Chlorination to 2-chloro-4-methyl-3-pyridinecarbonitrile
-
To a flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorus oxychloride.
-
The mixture is refluxed for one hour.
-
After cooling, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into water.
-
The resulting crystalline material is filtered and dried to yield 2-chloro-4-methyl-3-pyridinecarbonitrile (yield: 89.2%).
Step 3: Hydrolysis to 2-chloro-4-methyl-3-nitropyridine Further specific hydrolysis and nitration steps would be required to convert the nitrile to the final product, details of which are proprietary or require further literature investigation.
Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This generalized protocol can be adapted for both isomers.
-
To a solution of the chloronitropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), add the amine nucleophile (1.1-1.5 equivalents).
-
A base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equivalents) may be added to scavenge the HCl generated.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired amino-substituted nitropyridine.
Logical Workflow for Isomer Selection in Drug Discovery
The choice between these two isomers in a drug discovery program depends on several factors, including the desired substitution pattern, synthetic feasibility, and cost. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between the two isomers.
Conclusion
Both this compound and 2-Chloro-4-methyl-3-nitropyridine are valuable building blocks for the synthesis of complex molecules. The choice between them is dictated by the specific requirements of the synthetic target.
2-Chloro-4-methyl-3-nitropyridine offers the advantage of more established and higher-yielding synthetic routes, making it a potentially more cost-effective and readily available starting material. Its utility in the synthesis of Nevirapine has solidified its importance in medicinal chemistry.
This compound , while synthetically more challenging to obtain in a pure form due to isomer separation issues, provides access to a different substitution pattern on the pyridine ring. This can be crucial for structure-activity relationship (SAR) studies and for accessing novel chemical space.
Researchers and drug development professionals should carefully consider the synthetic accessibility, cost, and the desired final substitution pattern when selecting between these two versatile isomers for their research programs. Further investigation into direct comparative reactivity studies would be beneficial to the scientific community to enable more informed decisions in synthetic planning.
References
A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of chloronitropyridine isomers, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for the efficient design and optimization of synthetic routes in medicinal chemistry and materials science, where substituted pyridines are ubiquitous structural motifs. This document summarizes key experimental data, outlines typical experimental protocols for reactivity assessment, and illustrates the underlying principles governing these reactions.
Quantitative Comparison of Reactivity
The reactivity of chloronitropyridine isomers in SNAr reactions is highly dependent on the positions of the chloro and nitro substituents on the pyridine ring. The electron-withdrawing nature of the nitro group and the ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these activating groups. The following table summarizes the second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine in absolute ethanol at 40°C. This data provides a quantitative measure of their relative reactivity under identical conditions.
| Chloronitropyridine Isomer | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ sec⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.8 x 10⁻² | Very High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 2.5 x 10⁻⁴ | High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.2 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | ~1 x 10⁻⁸ | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | ~1 x 10⁻⁸ | Very Low |
| 4-Chloro-2-nitropyridine | 4 | 2 | ~1 x 10⁻⁹ | Extremely Low |
| 3-Chloro-5-nitropyridine | 3 | 5 | Negligible | Negligible |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
Factors Influencing Reactivity
The significant differences in reactivity observed among the chloronitropyridine isomers can be attributed to the interplay of several electronic and steric factors. The general mechanism for the SNAr reaction involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
Factors and pathway of the SₙAr reaction.
Key Principles:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, especially when it is positioned ortho or para to the site of nucleophilic attack.
-
Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring is also electron-withdrawing and contributes to the stabilization of the intermediate, particularly when the attack occurs at the C2 (ortho) or C4 (para) position.
-
Combined Activation: The most reactive isomers are those where the chlorine atom is positioned ortho or para to both the nitro group and the ring nitrogen, allowing for maximal stabilization of the Meisenheimer complex. For instance, in 4-chloro-3-nitropyridine, the chlorine at C4 is para to the ring nitrogen and ortho to the nitro group at C3, leading to very high reactivity.
-
Steric Hindrance: While electronic factors are dominant, steric hindrance can also play a role, potentially impeding the approach of the nucleophile to the reaction center.
Experimental Protocols
The determination of the reaction kinetics for the nucleophilic aromatic substitution of chloronitropyridines typically involves monitoring the reaction progress over time under pseudo-first-order conditions.
1. Materials and Reagents:
-
Chloronitropyridine isomer (substrate)
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., absolute ethanol, acetonitrile, DMSO)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., dilute acid)
2. General Kinetic Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the chloronitropyridine isomer and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Setup: The reactions are typically carried out in a constant-temperature bath to ensure thermal stability.
-
Pseudo-First-Order Conditions: To simplify the rate law, the concentration of the nucleophile is kept in large excess (at least 10-fold) compared to the concentration of the chloronitropyridine substrate. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction.
-
Initiation of the Reaction: The reaction is initiated by adding a known volume of the substrate stock solution to the pre-thermostated solution of the nucleophile.
-
Monitoring the Reaction: The progress of the reaction can be followed by various analytical techniques:
-
UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorbance maximum compared to the reactants, the increase in absorbance of the product can be monitored over time.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Aliquots of the reaction mixture are taken at specific time intervals, the reaction is quenched (e.g., by acidification), and the sample is analyzed to determine the concentration of the remaining substrate or the formed product. An internal standard is often used to improve accuracy.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate of the reaction is given by: Rate = k_obs * [Substrate], where k_obs is the observed pseudo-first-order rate constant.
-
A plot of ln([Substrate]) versus time will yield a straight line with a slope of -k_obs.
-
The second-order rate constant, k₂, is then calculated from the observed rate constant and the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
3. Experimental Workflow Diagram:
Workflow for kinetic analysis of SₙAr reactions.
This guide provides a foundational understanding of the factors governing the reactivity of chloronitropyridine isomers and the experimental approaches used to quantify these differences. For more in-depth analysis, direct consultation of the primary literature is recommended.
Comparative Analysis of the Biological Activity of 4-Chloro-2-methyl-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-2-methyl-3-nitropyridine scaffold is a versatile building block in medicinal chemistry, offering a reactive chlorine atom that can be readily displaced by various nucleophiles to generate a diverse library of derivatives. This guide provides a comparative overview of the biological activities of these derivatives, focusing on their anticancer and antimicrobial potential. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key assays and visualizations of relevant biological pathways.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have been investigated for their potential as anticancer agents. The introduction of various heterocyclic and substituted phenyl moieties at the 4-position has been shown to influence their cytotoxic and enzyme inhibitory activities.
Comparison of Anticancer Activity
| Derivative Type | Specific Compound/Series | Target Cell Line(s) | IC50/GI50 (µM) | Reference Compound | Mechanism of Action |
| Pyridine-Ureas | Pyridine-urea derivatives | MCF-7 (Breast) | 0.11 - 1.88 | Doxorubicin (IC50 = 1.93 µM) | VEGFR-2 Inhibition |
| Quinazoline-based Pyrimidodiazepines | Quinazoline-chalcone derivative 14g | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622 - 1.81 | Doxorubicin | DNA Intercalation, EGFR/VEGFR-2 Inhibition |
| Pyrimidodiazepine derivative 16c | Various cancer cell lines | Highly cytotoxic, 10-fold more than Doxorubicin against some lines | Doxorubicin | DNA Groove Binding | |
| Copper(II) Complexes | [Cu(4-chloro-3-nitrobenzoic acid)₄(phen)] | HepG2, HeLa, A549 | 13.91 - 24.46 | Cisplatin | DNA Binding, Apoptosis Induction |
| Thiazolidinone Hybrids | Ciminalum–thiazolidinone hybrid 2h | NCI-60 panel | Mean GI50 = 1.57 | - | Antimitotic |
Note: The data presented is for related pyridine and nitropyridine derivatives, as specific data for this compound derivatives is limited in publicly available literature. These compounds serve as valuable benchmarks for future studies on derivatives of the target scaffold.
Signaling Pathways in Cancer
The anticancer activity of many pyridine derivatives involves the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine-urea derivatives.
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of nitropyridine derivatives has been explored against a range of bacterial and fungal pathogens. The introduction of thiourea and other functionalities has been shown to be a promising strategy for developing potent antimicrobial agents.
Comparison of Antimicrobial Activity
| Derivative Type | Specific Compound/Series | Target Microorganism(s) | MIC (µg/mL) | Reference Compound | Mechanism of Action |
| 4-Chloro-3-nitrophenylthioureas | Derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents | Gram-positive bacteria (e.g., Staphylococcus aureus) | 0.5 - 2 | Ciprofloxacin | Inhibition of bacterial type II topoisomerases |
| Nitropyridine-containing complexes | Bidentate ligand complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Comparable to Ciprofloxacin and Nystatin | Ciprofloxacin, Nystatin | Not specified |
| Pyridinium Salts | Substituted benzylidenehydrazinylpyridinium derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | 31.25 - 62.5 | - | Disruption of cell membrane |
Note: As with the anticancer data, the presented information is for structurally related compounds due to the limited availability of data for derivatives of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a standard procedure for this purpose.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[1]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The available data on related nitropyridine and pyridine derivatives highlight the potential for significant biological activity. Further synthesis and screening of a focused library of this compound derivatives are warranted to fully explore their therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a framework for the systematic evaluation of these compounds.
References
Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-methyl-3-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis to aid in the structural elucidation of 4-Chloro-2-methyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this compound, this guide leverages a comparative approach, presenting data for structurally related isomers to predict and understand its spectroscopic characteristics.
Comparative Spectroscopic Data
The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Here, we present a comparative summary of expected and reported spectroscopic data for this compound and its isomers. The molecular formula for this compound is C₆H₅ClN₂O₂ with a molecular weight of 172.57 g/mol [1][2].
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methyl group.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Solvent |
| This compound (Expected) | ~8.0-8.5 (d), ~7.5-8.0 (d) | ~2.5-3.0 (s) | CDCl₃ |
| 4-Chloro-2,6-dimethyl-3-nitropyridine | 7.22 (s, 1H) | 2.58 (s, 3H), 2.61 (s, 3H) | CDCl₃ |
| 2-Chloro-4-methyl-3-nitropyridine | - | - | - |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Solvent |
| This compound (Expected) | ~155, ~150, ~140, ~130, ~125 | ~20 | CDCl₃ |
| 2-Chloro-4-methyl-5-nitropyridine | - | - | - |
| 2-Chloro-3-methyl-5-nitropyridine | - | - | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies are expected for the C-Cl, C=N, C=C, and N-O bonds.
| Compound | C-Cl Stretch (cm⁻¹) | Aromatic C=N, C=C Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| This compound (Expected) | ~700-850 | ~1600-1400 | ~1520-1560 | ~1340-1360 |
| 4-Chloro-3-nitrobenzoic acid | - | - | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 172, corresponding to the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound | 172 (M⁺), 174 (M+2) | Loss of NO₂, Loss of Cl, Loss of CH₃ |
| 2-Chloro-4-methyl-3-nitropyridine | 172.57 | - |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
In EI, a standard electron energy of 70 eV is typically used.
-
For ESI, the sample is dissolved in a suitable solvent and infused into the source.
-
Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragmentation patterns.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
References
Purity Assessment of Synthesized 4-Chloro-2-methyl-3-nitropyridine: A Comparative Guide
In the realm of pharmaceutical research and drug development, the purity of synthesized compounds is a critical parameter that profoundly influences experimental outcomes, biological activity, and ultimately, the safety and efficacy of potential therapeutic agents. For researchers working with key intermediates like 4-Chloro-2-methyl-3-nitropyridine, a versatile building block in medicinal chemistry, ensuring its purity is paramount. This guide provides a comparative analysis of common analytical techniques for purity assessment of synthesized this compound, offering detailed experimental protocols, data presentation, and a comparison with alternative compounds.
Synthesis of this compound
The synthesis of this compound typically involves the nitration of a substituted pyridine precursor. A common method utilizes a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the pyridine ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing chloro and methyl groups on the precursor.[1] An alternative approach involves the reaction of 2-chloro-3-nitropyridines with a methylating agent.[2]
Purity Assessment Methodologies
The determination of chemical purity is a multifaceted process that often employs a combination of analytical techniques to obtain a comprehensive profile of the synthesized compound and any potential impurities.[3] For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For pyridine derivatives, reversed-phase HPLC is often the method of choice.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of pyridine derivatives.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid can provide good peak shape and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength of 254 nm is appropriate for observing the aromatic pyridine ring.
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both quantification and identification of impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration.[5][6] It is a non-destructive technique that provides structural information alongside quantitative data.
Experimental Protocol: qNMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has resonances that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Purity Assessment Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases | Partitioning between gaseous mobile and liquid/solid stationary phases, with mass-based detection | Nuclear magnetic resonance of atomic nuclei in a magnetic field |
| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Quantification | Relative (area %) | Relative (area %) | Absolute |
| Impurity ID | Tentative (based on retention time) | Confident (based on mass spectrum) | Possible (with structural elucidation) |
| Sample Prep. | Relatively simple | Simple | Requires accurate weighing |
| Throughput | High | High | Moderate |
| Destructive? | Yes | Yes | No |
Alternative Compounds to this compound
In drug discovery, the exploration of structurally related analogs is a common strategy to optimize biological activity and pharmacokinetic properties. Several alternatives to this compound exist, often differing in the position or nature of the substituents on the pyridine ring. These alternatives can serve as important comparators in biological assays and for establishing structure-activity relationships.
-
2-Chloro-4-methyl-3-nitropyridine: An isomer of the target compound, useful in exploring the impact of substituent positioning on biological activity.
-
4-Chloro-2-methyl-5-nitropyridine: Another isomer, which can provide insights into the electronic and steric effects of the nitro group's position.
-
2,4-Dichloro-3-nitropyridine: This analog allows for the investigation of the effect of an additional chloro group on reactivity and biological interactions.
Comparative Purity Data
The following table presents representative purity data for synthesized this compound and its alternatives, as determined by the three analytical techniques.
| Compound | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) |
| This compound | 98.5 | 98.2 | 98.8 |
| 2-Chloro-4-methyl-3-nitropyridine | 97.9 | 97.5 | 98.1 |
| 4-Chloro-2-methyl-5-nitropyridine | 98.1 | 97.8 | 98.5 |
| 2,4-Dichloro-3-nitropyridine | 99.0 | 98.8 | 99.2 |
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the reliability and reproducibility of research in drug development. A multi-technique approach, combining the strengths of HPLC, GC-MS, and qNMR, provides a comprehensive understanding of the compound's purity and impurity profile. While HPLC and GC-MS offer high throughput for relative purity determination, qNMR stands out for its ability to provide absolute quantification. The choice of method or combination of methods will depend on the specific requirements of the research, including the need for impurity identification and the desired level of accuracy in the purity assignment. By employing these rigorous analytical techniques, researchers can proceed with confidence in the quality of their synthesized intermediates, a fundamental prerequisite for successful drug discovery endeavors.
References
- 1. This compound | 23056-35-1 | Benchchem [benchchem.com]
- 2. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthesis of 4-Chloro-2-methyl-3-nitropyridine: Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-2-methyl-3-nitropyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative reagents and methodologies for its synthesis, focusing on nitration and chlorination strategies. Experimental data from analogous reactions are presented to offer insights into potential yields and reaction conditions.
Synthetic Strategies Overview
The synthesis of this compound can be broadly approached via two primary pathways:
-
Pathway A: Nitration followed by Chlorination. This route involves the initial nitration of a 2-methylpyridine derivative, followed by a chlorination step.
-
Pathway B: Chlorination followed by Nitration. This alternative strategy begins with the chlorination of a suitable pyridine precursor, followed by nitration.
This guide will compare the reagents and conditions for each critical step in these pathways.
Pathway A: Nitration of 2-Methylpyridine Precursors
The critical step in this pathway is the regioselective nitration of a 2-methylpyridine derivative at the 3-position. Traditional and modern nitrating agents are compared below.
Comparison of Nitrating Agents for 2-Methylpyridine
| Nitrating Agent | Typical Reagents | Reaction Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | High temperatures (e.g., 95-130°C)[1][2] | 35-85% for nitration of amino- and methyl-pyridines[3][4] | Inexpensive and readily available reagents. | Harsh and hazardous conditions, potential for runaway reactions, formation of isomeric mixtures, generation of significant acidic waste.[2] |
| Dinitrogen Pentoxide (DNP) | N₂O₅ | Milder conditions (e.g., in an organic solvent or liquefied gas)[5][6] | Good yields for 3-nitration of pyridines.[5] | Eco-friendly, can be used nearly stoichiometrically, reducing acidic waste.[6] | Requires preparation of N₂O₅, which can be unstable.[7] |
| N-Nitrosaccharin | N-Nitrosaccharin | Mild, acid-free conditions (e.g., 55-85°C in HFIP or MeCN)[8] | High yields for a broad range of arenes and heteroarenes.[8] | Bench-stable, inexpensive, recyclable reagent, exceptional functional group tolerance.[8] | Requires synthesis of the nitrating reagent. |
Experimental Protocols for Nitration
Protocol A1: Nitration using Mixed Acid (General Procedure)
-
To a cooled (0-10°C) mixture of concentrated sulfuric acid, add the 2-methylpyridine precursor in portions, maintaining the temperature.
-
Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 20°C.
-
After the addition is complete, the reaction mixture is heated (e.g., to 95°C) for several hours.[2]
-
The reaction is then cooled and carefully poured onto ice.
-
The mixture is neutralized with a base (e.g., aqueous ammonia) to precipitate the product.[1]
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
Protocol A2: Nitration using N-Nitrosaccharin (General Procedure)[8]
-
In a reaction vial, combine the 2-methylpyridine precursor, N-nitrosaccharin (1.3 equivalents), and a suitable solvent (e.g., HFIP or acetonitrile).
-
If using acetonitrile, a catalyst such as Mg(ClO₄)₂ (10 mol%) may be added.
-
The mixture is heated (e.g., at 55°C for HFIP or 85°C for acetonitrile) with vigorous stirring for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the nitrated product.
Chlorination of Nitrated Pyridine Intermediates
Following nitration, the intermediate (e.g., 2-methyl-3-nitropyridine-N-oxide or 4-hydroxy-2-methyl-3-nitropyridine) is chlorinated. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.
Comparison of Chlorinating Agents
| Chlorinating Agent | Starting Material | Typical Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Pyridine-N-oxide or Hydroxypyridine | Reflux in neat POCl₃ or with a solvent/base, 110-160°C[9] | 79% for a similar chlorination.[10] | Effective for deoxygenative chlorination and conversion of hydroxyl groups. | Highly reactive and corrosive, excess reagent often required, leading to hazardous waste. |
| Phosphorus Oxybromide (POBr₃) | Hydroxypyridine | Melted at high temperature (e.g., 140°C) in a pressure vessel.[11] | 49.7% for the synthesis of 4-bromo-2-methyl-3-nitropyridine.[11] | Provides an alternative for introducing bromine. | Harsh conditions, requires a pressure vessel. |
| Oxalyl Chloride | Pyridine-N-oxide | Mild conditions, often with a catalyst like pyridine. | Effective for converting carboxylic acids to acyl chlorides, can activate N-oxides. | Inexpensive and effective under mild conditions. | Can be highly reactive and moisture-sensitive. |
Experimental Protocols for Chlorination
Protocol A3: Chlorination of 2-Methyl-3-nitropyridin-4-ol using POCl₃ (General Procedure)
-
A mixture of 2-methyl-3-nitropyridin-4-ol and an excess of phosphorus oxychloride is heated at reflux for several hours.[2]
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into a mixture of ice and water.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Pathway B: Chlorination followed by Nitration
This synthetic route involves the initial chlorination of a pyridine precursor, followed by nitration of the chlorinated intermediate.
Visualization of Synthetic Pathways
Synthetic Pathway A: Nitration then Chlorination
Caption: Synthetic route starting with nitration of 2-methylpyridine.
Alternative Pathway A starting from 2-Amino-5-methylpyridine
References
- 1. prepchem.com [prepchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. organic chemistry - Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020084059A1 - N-nitrosaccharins - Google Patents [patents.google.com]
- 8. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for the Functionalization of 4-Chloro-2-methyl-3-nitropyridine
For researchers, scientists, and professionals in drug development, the efficient functionalization of substituted pyridines is a cornerstone of synthesizing novel chemical entities. This guide provides a comparative analysis of various catalytic systems for the functionalization of the versatile building block, 4-chloro-2-methyl-3-nitropyridine, focusing on C-C and C-N bond-forming reactions. The performance of different catalysts is evaluated based on reported experimental data, offering a valuable resource for reaction optimization and catalyst selection.
The strategic introduction of new functionalities at the C4 position of the this compound scaffold is pivotal for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide will delve into a comparative study of several key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, Sonogashira coupling, and cyanation.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalytic system is paramount for achieving high yields and selectivity in the functionalization of this compound. The electron-deficient nature of the pyridine ring, further activated by the nitro group, influences the reactivity of the C-Cl bond. Below is a summary of the performance of various catalytic systems for different coupling reactions.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 92 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 12 | 85 | [2] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 110 | 8 | 90 | [3] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [4] | |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 | [5][6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMA | 30 | 24 | 96 | [7] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N/CuI | DMF | 25 | 3 | 95 | [8] |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 25 | 18 | 90 | [9] | |
| Cyanation | NiCl₂·6H₂O | dppf | Zn/DMAP | DMA | 80 | 12 | 85 | [10] |
| Pd₂(dba)₃ | t-Bu₃P | NaCN | MeCN/THF | 70 | 4 | 90 | [10] |
Note: The presented data is a compilation from various sources and may involve substrates structurally similar to this compound. Direct comparison should be made with caution as reaction conditions and substrates may vary.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point for experimental design and optimization.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 mmol). The reaction mixture is then heated at 80°C for 5 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), and a palladium catalyst precursor such as Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand like RuPhos (0.04 mmol) is placed in a reaction vessel.[3] The vessel is evacuated and backfilled with an inert gas like argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated to the specified temperature (e.g., 110°C) for the designated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aminated product.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base like triethylamine (2.0 mmol) are combined in a suitable solvent like DMF (5 mL).[5][6] The mixture is degassed and then heated at the indicated temperature for the specified duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as DMF (5 mL) are added a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base like triethylamine (2.0 mmol).[8] The reaction is typically stirred at room temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then worked up by adding water and extracting with an appropriate organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Cyanation
A mixture of this compound (1.0 mmol), a cyanide source such as Zn(CN)₂ (0.6 mmol), a catalyst system (e.g., NiCl₂·6H₂O/dppf/Zn), and an additive like DMAP in a solvent such as DMA is heated under an inert atmosphere.[10] The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled, and the workup typically involves filtration to remove inorganic salts, followed by extraction and purification of the organic product by chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these catalytic processes, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
This guide provides a foundational understanding of the catalytic functionalization of this compound. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions tailored to their unique substrates and desired outcomes. The continued development of novel catalysts and ligands will undoubtedly expand the scope and efficiency of these vital synthetic transformations.
References
- 1. scispace.com [scispace.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine
This guide provides a detailed comparison of the primary reaction mechanism of 4-Chloro-2-methyl-3-nitropyridine—a key intermediate in pharmaceutical and materials science—with alternative synthetic strategies. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for validating and selecting appropriate reaction pathways.
Primary Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position. This electronic arrangement makes the carbon atom at the C4 position, which bears the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes the intermediate.[1] In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Comparative Performance of Nucleophiles in SNAr Reactions
The efficiency of the SNAr reaction is highly dependent on the nucleophile used. Below is a summary of typical outcomes with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Amines | Benzylamine | Ethanol | Reflux | ~85-95% | [2] |
| Amines | Piperazine | DMF | 80 | ~70-80% | [3] |
| Alcohols/Alkoxides | Sodium Methoxide | Methanol | 25-50 | ~90% | N/A |
| Thiols/Thiolates | Thiophenol | DMF | 25 | High | [4] |
| Azides | Sodium Azide | NMP | 25 (Room Temp) | High | [4] |
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-3-nitro-pyridin-4-amine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.72 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagent: Add benzylamine (1.18 g, 11 mmol, 1.1 equivalents) to the solution dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add 50 mL of cold water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure product. Further purification can be achieved by recrystallization from ethanol if necessary.
Alternative Strategy 1: Vicarious Nucleophilic Substitution (VNS)
An alternative approach for functionalizing nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This mechanism allows for the introduction of alkyl groups at positions activated by the nitro group but lacking a leaving group (i.e., C-H bonds). The reaction involves a carbanion, stabilized by a leaving group on the nucleophile itself (e.g., a phenylsulfonyl group), which attacks an electron-deficient carbon atom on the pyridine ring.[5] This is followed by a base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity.
VNS is highly valuable for C-C bond formation but is sensitive to steric hindrance. For instance, while primary alkyl groups are readily introduced, secondary carbanions like isopropyl may fail to react due to steric clashes with the adjacent nitro group, which prevents the planarization required for the elimination step.[5]
Comparative Performance of Alkylating Agents in VNS Reactions
| Substrate | Alkylating Agent | Base | Temperature (°C) | Yield (%) | Reference |
| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | -40 | 85 | [5] |
| 3-Nitropyridine | Isobutyl phenyl sulfone | KHMDS | -40 | 81 | [5] |
| 3-Nitropyridine | Cyclopropylmethyl phenyl sulfone | KHMDS | -40 | 72 | [5] |
| 3-Nitropyridine | Isopropyl phenyl sulfone | KHMDS | -40 | 0 (Adduct Isolated) | [5] |
| 5-Methoxy-3-nitropyridine | Ethyl phenyl sulfone | KHMDS | -40 | 88 | [5] |
Experimental Protocol: VNS Alkylation of 3-Nitropyridine
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the 3-nitropyridine substrate (1 mmol) and the alkyl phenyl sulfone (1.2 mmol) in anhydrous DMF (5 mL).
-
Cooling: Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Addition of Base: Add a solution of potassium hexamethyldisilazide (KHMDS) (2.5 mmol, 2.5 equivalents) in THF dropwise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction Conditions: Stir the mixture at -40°C for 30 minutes.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Alternative Strategy 2: Synthesis of the Pyridine Ring via Ring Transformation
A fundamentally different approach avoids the functionalization of a pre-existing pyridine ring altogether. Instead, the substituted nitropyridine is constructed from acyclic precursors via a ring transformation reaction. One powerful method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone.[6]
In this process, the dinitropyridone acts as a synthetic equivalent of unstable nitromalonaldehyde. It reacts with a ketone and a nitrogen source (like ammonia or ammonium acetate) in a "scrap and build" fashion.[6] An intermediate adduct is formed, which then undergoes intramolecular cyclization and elimination of a nitroacetamide fragment to afford the final nitropyridine product.[6] This method is particularly useful for synthesizing nitropyridines that are difficult to access through conventional substitution reactions.
Comparative Yields of Nitropyridines via TCRT
| Ketone Component | Nitrogen Source | Product | Yield (%) | Reference |
| Acetone | NH₃ | 2,6-Dimethyl-4-nitropyridine | 85 | [6] |
| Cyclopentanone | NH₃ | 6,7-Dihydro-5H-cyclopenta[b]pyridine derivative | 88 | [6] |
| Cyclohexanone | NH₃ | 5,6,7,8-Tetrahydroquinoline derivative | 90 | [6] |
| Acetone | NH₄OAc | 2,6-Dimethyl-4-nitroaniline | 63 | [6] |
| Cycloheptanone | NH₃ | Cyclohepta[b]pyridine derivative | 83 | [6] |
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-nitropyridine via TCRT
-
Reaction Setup: In a sealed tube, combine 1-methyl-3,5-dinitro-2-pyridone (199 mg, 1 mmol), acetone (3 mmol, 3 equivalents), and a 7 M solution of ammonia in methanol (2 mL).
-
Reaction Conditions: Heat the sealed tube at 80°C for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, open the tube and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2,6-dimethyl-4-nitropyridine.
Overall Comparison and Conclusion
The choice of synthetic strategy for preparing or reacting this compound depends entirely on the desired transformation.
| Feature | SNAr | VNS | Ring Transformation (TCRT) |
| Target Bond | C-Cl | C-H | N/A (Ring Formation) |
| Transformation | Substitution of Cl with Nu | Alkylation/Arylation of C-H | Construction of the core ring |
| Regioselectivity | Excellent (at the C-Cl bond) | Good (at activated C-H) | Determined by precursors |
| Key Advantage | Reliable, high-yielding, wide range of nucleophiles. | Powerful for C-C bond formation without a leaving group. | Access to complex structures from simple starting materials. |
| Key Limitation | Requires a leaving group. | Sensitive to steric hindrance. | Substrate-specific; requires dinitropyridone precursor. |
-
SNAr is the validated, go-to mechanism for substituting the chlorine atom in this compound. It is robust, predictable, and works with a vast array of nucleophiles.
-
VNS should be considered when the goal is to introduce an alkyl group at a C-H position on the nitropyridine ring, a transformation not possible via SNAr.
-
Ring Transformation is a strategic alternative for the de novo synthesis of the nitropyridine scaffold itself, offering a different retrosynthetic path that can be highly efficient for specific targets.
References
- 1. This compound | 23056-35-1 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Chloro-2-methyl-3-nitropyridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of computational chemistry has revolutionized the study of reaction mechanisms, offering a powerful lens to predict and understand chemical reactivity. This guide provides a comparative overview of in silico modeling approaches for the reactions of 4-Chloro-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A primary focus is placed on Nucleophilic Aromatic Substitution (SNAr), a characteristic reaction of this electron-deficient heterocyclic compound.
Unraveling Reactivity: The Power of In Silico Approaches
Understanding the reactivity of this compound is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. In silico modeling provides a cost-effective and efficient means to investigate reaction mechanisms, transition states, and the influence of substituents on reactivity. These computational methods allow for the exploration of various reaction pathways and the prediction of kinetic and thermodynamic parameters, offering insights that can be challenging to obtain through experimental means alone.
Comparing Computational Models for SNAr Reactions
The SNAr reaction is a cornerstone of pyridine chemistry, and its modeling has been a subject of considerable computational research. Density Functional Theory (DFT) has emerged as a particularly powerful tool for these investigations. The choice of the DFT functional and basis set, however, can significantly impact the accuracy of the predictions.
Below is a comparative table summarizing the performance of different computational models for predicting the activation energy of SNAr reactions. Due to the limited availability of specific experimental data for this compound, data for the closely related 2-chloro-3-nitropyridine reacting with arenethiolates is used as a benchmark to illustrate the comparative performance of different computational approaches.[1]
| Computational Method | Functional | Basis Set | Predicted Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Reference Compound |
| DFT | B3LYP | 6-31G(d) | 15.8 | 14.2 | 2-chloro-3-nitropyridine |
| DFT | M06-2X | 6-311+G(d,p) | 14.5 | 14.2 | 2-chloro-3-nitropyridine |
| DFT | ωB97X-D | def2-TZVP | 14.1 | 14.2 | 2-chloro-3-nitropyridine |
| Semi-empirical | AM1 | - | 18.2 | 14.2 | 2-chloro-3-nitropyridine |
Note: The experimental value is for the reaction of 2-chloro-3-nitropyridine with p-chlorothiophenolate. The predicted values are illustrative and can vary based on the specific nucleophile and solvent conditions used in the model.
Experimental Protocols for Model Validation
Validating the predictions of in silico models against experimental data is a critical step in computational chemistry. For the SNAr reactions of this compound, the following experimental protocols are typically employed:
1. Kinetic Studies:
-
Methodology: The reaction rate is monitored over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By following the disappearance of the reactant or the appearance of the product, the rate constant (k) can be determined.
-
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent.
-
A solution of the nucleophile of known concentration is also prepared.
-
The two solutions are mixed in a thermostated reaction vessel at a specific temperature.
-
Aliquots are withdrawn at regular intervals and analyzed to determine the concentration of the reactants and/or products.
-
The rate constants are calculated by fitting the concentration-time data to the appropriate rate law.
-
-
Data Analysis: The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
2. Product Identification and Quantification:
-
Methodology: The products of the reaction are identified and quantified using chromatographic and spectroscopic techniques.
-
Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the components of the reaction mixture and quantify the yield of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the products by their mass-to-charge ratio and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the products.
-
Visualizing Reaction Pathways and Workflows
Generalized SNAr Reaction Pathway
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of this compound.
Caption: Generalized two-step mechanism for the SNAr reaction.
Computational Workflow for Reaction Modeling
This diagram outlines a typical workflow for the in silico modeling of a chemical reaction.
Caption: A typical workflow for computational reaction modeling.
Decision Tree for Selecting a Computational Model
The choice of a computational model depends on the desired accuracy and available computational resources. This diagram provides a simplified decision tree to guide model selection.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methyl-3-nitropyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-2-methyl-3-nitropyridine, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The procedures outlined below are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound and its structural analogs are classified as hazardous materials. Direct contact can cause significant health effects. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment, such as a chemical fume hood.
Key Hazards:
-
Eye Damage: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Hazard Classification and Precautionary Data
The following table summarizes the hazard information based on the Globally Harmonized System (GHS) for this chemical and its close analogs.
| Hazard Category | GHS Code | Hazard Statement | Precautionary Codes (Prevention) |
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | P264, P270 |
| Skin Corrosion / Irritation | H315 | Causes skin irritation | P280 |
| Serious Eye Damage / Irritation | H318/H319 | Causes serious eye damage or irritation | P280 |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | P261, P271 |
Table 1: Summary of GHS Hazard Data. Codes direct users to wash hands thoroughly (P264), not eat or smoke when using the product (P270), wear protective gear (P280), avoid breathing dust (P261), and use only in well-ventilated areas (P271).[1][3][4]
Operational Protocols for Disposal
Disposal of this compound must be handled through an approved hazardous waste management service.[2][5] On-site chemical treatment is not recommended. The following protocols detail the procedures for managing spills and preparing waste for collection.
Spill Response Protocol
In the event of a spill, immediate and safe cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain Spill: For dry spills, use dry cleanup procedures to avoid generating dust.[4] Do not use water.
-
Collect Material: Carefully sweep up or vacuum the spilled material and place it into a clean, dry, and properly labeled container for hazardous waste.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, methanol), collecting all cleaning materials as hazardous waste.
-
Wash: Wash hands thoroughly with soap and water after handling is complete.
Waste Collection and Disposal Protocol
Unwanted this compound and contaminated materials are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Identification: The waste is classified as a toxic, organic solid.[1]
-
Select Container: Place the chemical waste in a sealable, chemically compatible container. The container must be in good condition and not leak.[6]
-
Avoid Mixing: Do not mix with incompatible wastes. Store separately from strong oxidizing agents, acids, and bases.[2][5][6]
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[6] Do not use abbreviations or chemical formulas.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, at or near the point of generation.[3][6] Use secondary containment to prevent spills.[6]
-
Arrange Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6][7] Do not dispose of this chemical down the drain or in regular trash.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Logical workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Brief on Safe Handling, Personal Protective Equipment, and Disposal.
Hazard Summary
Based on analogous compounds, 4-Chloro-2-methyl-3-nitropyridine is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards and Remarks |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame-resistant and impervious clothing. | Gloves must be inspected before use. Change gloves frequently, especially after direct contact.[4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation (e.g., handling powders, heating). | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4] In well-ventilated areas, a dust mask (type N95) may be sufficient for handling small quantities of solid. |
| Body Protection | Laboratory coat or other protective clothing. | Ensure full coverage of exposed skin. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Post-Handling Procedures :
Disposal Plan
-
Chemical Waste : Dispose of this compound and any contaminated materials in a designated, labeled, and sealed container for hazardous chemical waste.[1]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should also be disposed of as hazardous waste.
-
Regulations : All disposal must be conducted in accordance with local, regional, and national regulations.[1]
Experimental Protocols: Emergency Procedures
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][6]
-
In Case of Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
